MTPPA
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16) |
InChI Key |
DTOPKPBTCXKNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |
Synonyms |
2-(4-(3-methyl-2-thienyl)phenyl)propionic acid M 5011 M-5011 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (triphenylphosphoranylidene)acetate (MTPPA): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (triphenylphosphoranylidene)acetate, commonly abbreviated as MTPPA, is a stabilized ylide widely employed in organic synthesis. It serves as a crucial reagent in the Wittig reaction for the stereoselective formation of α,β-unsaturated esters from aldehydes and ketones. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Detailed experimental protocols are presented, along with a summary of its key physical and spectroscopic properties. Furthermore, this document clarifies the primary role of this compound as a synthetic tool and addresses the current understanding of its biological activity, guiding researchers in its effective and appropriate application.
Introduction
Methyl (triphenylphosphoranylidene)acetate (this compound) is an organophosphorus compound with the chemical formula C₂₁H₁₉O₂P.[1] It is also known by several synonyms, including (Carbomethoxymethylene)triphenylphosphorane and (Methoxycarbonylmethylene)triphenylphosphorane.[2] As a stabilized phosphorane, this compound is a key reagent in the Wittig reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds.[3] Its stability and reactivity make it a preferred choice for the synthesis of a wide array of organic molecules, including precursors for pharmaceuticals and other biologically active compounds.[4][5] This guide offers a detailed examination of this compound, from its preparation to its characterization and primary applications.
Synthesis of this compound
The synthesis of this compound is typically a two-step process that begins with the formation of a phosphonium salt, followed by deprotonation to yield the ylide. A general workflow for this synthesis is depicted below.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (Carbomethoxymethyl)triphenylphosphonium Bromide (Phosphonium Salt)
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1 equivalent) in toluene.
-
To the stirred solution, add methyl bromoacetate (1 equivalent).
-
Heat the mixture to reflux and maintain for approximately 16 hours.[6]
-
After cooling, the phosphonium salt often precipitates or can be obtained by concentrating the mixture in vacuo. The resulting crude salt, which may be a gum or solid, can often be used in the next step without further purification.
Step 2: Synthesis of Methyl (triphenylphosphoranylidene)acetate (this compound)
-
Dissolve the crude phosphonium salt from Step 1 in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with an aqueous base, such as 2M potassium hydroxide or sodium hydroxide, to deprotonate the phosphonium salt and form the ylide.[6]
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate in vacuo to yield the crude this compound, often as a foam or solid.
Purification:
Crude this compound can be purified by crystallization. A common method involves dissolving the crude product in acetic acid and then adding petroleum ether to induce the formation of colorless crystalline plates.[7][8]
Characterization of this compound
Proper characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₂₁H₁₉O₂P | [1][2][9] |
| Molecular Weight | 334.35 g/mol | [1][2][9] |
| Appearance | White to off-white powder or crystals | [2][7] |
| Melting Point | 168-172 °C | [1][7] |
| Solubility | Slightly soluble in acetonitrile and chloroform; insoluble in water. | [7] |
| CAS Number | 2605-67-6 | [1][2][9] |
Spectroscopic Data
| Spectroscopic Technique | Key Data | References |
| ¹H NMR | Data available in spectral databases such as SpectraBase. | [10] |
| ¹³C NMR | Data available in spectral databases. | [11] |
| IR (Infrared) Spectroscopy | Spectra available in databases like ChemicalBook. | [11] |
| Mass Spectrometry (MS) | Data available in databases like NIST. | [10] |
| UV Spectroscopy | λmax at 222 nm and 268 nm. | [7][8] |
Applications in Organic Synthesis: The Wittig Reaction
The primary application of this compound is as a reagent in the Wittig reaction to synthesize α,β-unsaturated esters from aldehydes.[7][8] As a stabilized ylide, this compound generally favors the formation of the (E)-alkene isomer.
General Mechanism of the Wittig Reaction with this compound
Caption: Mechanism of the Wittig reaction using this compound.
This reaction is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of numerous complex molecules, including natural products and active pharmaceutical ingredients.[5][12]
Biological Activity and Signaling Pathways
A thorough review of the scientific literature indicates that this compound is primarily used as a reagent in chemical synthesis. There is a lack of substantial evidence to suggest that this compound itself possesses direct biological activity or is involved in specific signaling pathways. While some chemical suppliers may classify it broadly as a "biochemical reagent," this is in the context of its use in synthesizing biologically relevant molecules.[7] Studies that mention this compound in a biological context are typically those where it is used as a tool to create a target compound which is then evaluated for its biological or pharmacological properties.[3][9] Therefore, researchers and drug development professionals should regard this compound as a synthetic intermediate rather than a biologically active agent itself.
Conclusion
Methyl (triphenylphosphoranylidene)acetate is a valuable and versatile reagent in organic chemistry, indispensable for the synthesis of α,β-unsaturated esters via the Wittig reaction. This guide has provided detailed protocols for its synthesis and purification, along with a comprehensive summary of its characteristic properties. While this compound is instrumental in the creation of molecules with potential therapeutic applications, it is important to note the absence of evidence for its own direct biological activity. A clear understanding of its role as a synthetic tool is crucial for its effective application in research and development.
References
- 1. Cas 2605-67-6,Methyl (triphenylphosphoranylidene)acetate | lookchem [lookchem.com]
- 2. Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | C21H19O2P | CID 17453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CAS#:2605-67-6 | Methyl 2-(triphenylphosphoranylidene)acetate | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20040063959A1 - Esters and amides as PLA2 inhibitors - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
MTPPA mechanism of action in inflammation
An In-depth Technical Guide on the Core Mechanism of Action of Mitochondrial Permeability Transition Pore (mPTP) Modulators in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a hallmark of numerous debilitating diseases. Emerging evidence points to the mitochondrial permeability transition pore (mPTP) as a critical regulator of the inflammatory response. The opening of the mPTP, a non-specific channel in the inner mitochondrial membrane, can trigger a cascade of events including the release of reactive oxygen species (ROS), dysregulation of calcium homeostasis, and ultimately, the activation of key inflammatory signaling pathways such as the NLRP3 inflammasome and NF-κB.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of mPTP modulators in inflammation, with a focus on their potential as therapeutic targets. We will delve into the molecular signaling pathways, present quantitative data on the effects of mPTP inhibitors, provide detailed experimental protocols for studying mPTP function, and visualize these complex interactions through detailed diagrams.
The Mitochondrial Permeability Transition Pore (mPTP) in Inflammation
The mPTP is a protein complex that forms in the inner mitochondrial membrane under pathological conditions.[4] Its opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[4][5] In the context of inflammation, mPTP opening is a significant event that can initiate and amplify the inflammatory cascade.
The primary mechanism by which mPTP opening contributes to inflammation is through the release of mitochondrial reactive oxygen species (mROS).[6] This burst of mROS can act as a signaling molecule, leading to the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity.[1][2] Activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 to its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[1][7][8]
Furthermore, mPTP-mediated mitochondrial dysfunction can lead to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12]
Mechanism of Action of mPTP Inhibitors in Inflammation
The most well-characterized mPTP inhibitors target Cyclophilin D (CypD), a key regulatory component of the pore.[13][14][15][16][17] By binding to CypD, these inhibitors prevent its interaction with other components of the mPTP, thereby stabilizing the closed state of the pore.[13][14]
The anti-inflammatory effects of mPTP inhibitors are a direct consequence of preventing pore opening. By inhibiting mPTP, these compounds block the release of mROS, thereby preventing the activation of the NLRP3 inflammasome and the subsequent production of IL-1β and IL-18.[1][2] Additionally, by preserving mitochondrial function and preventing cellular stress, mPTP inhibitors can suppress the activation of the NF-κB signaling pathway, leading to a broad-spectrum anti-inflammatory response.[9][10]
Signaling Pathways
The following diagram illustrates the central role of the mPTP in inflammation and the mechanism of action of its inhibitors.
Caption: Signaling pathway of mPTP-mediated inflammation and its inhibition.
Quantitative Data on mPTP Modulators in Inflammation
The following table summarizes the quantitative effects of various mPTP modulators on inflammatory markers.
| Compound | Model System | Target | Readout | Effect | Reference |
| Cyclosporin A (CsA) | Murine pancreatic acinar cells | Cyclophilin D | Necrotic cell death | Inhibition | [18] |
| Bongkrekic acid (BKA) | Murine pancreatic acinar cells | Adenine nucleotide translocase | Necrotic cell death | Inhibition | [18] |
| Compound 19 | Murine pancreatic acinar cells | Cyclophilin D | Necrotic cell death | Significant reduction at 10 µM | [14] |
| Rhein | MPTP-induced Parkinson's disease mice | MAPK/IκB pathway | IL-1β, IL-6, TNF-α levels | Significant decrease | [19] |
| Vitamin C | MPTP-induced Parkinson's disease mice | Pro-inflammatory markers | IL-6, TLR4, TNF-α protein levels | Significant reduction | [20] |
Experimental Protocols
Mitochondrial Isolation
This protocol describes the isolation of mitochondria from cultured cells.
Materials:
-
Cell culture dishes (10 cm)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)[21]
-
Protease inhibitors
-
Glass homogenizer
-
Refrigerated centrifuge
Procedure:
-
Culture cells to confluency in 10 cm dishes.
-
Wash cells three times with ice-cold PBS.
-
Scrape cells into a pre-chilled tube and centrifuge at 800 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in mitochondrial isolation buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Homogenize the cell suspension with a glass homogenizer (15-25 strokes) on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
Calcium Retention Capacity (CRC) Assay
This assay measures the ability of isolated mitochondria to sequester calcium before mPTP opening.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 μM EGTA, pH 7.2)[21]
-
Respiratory substrates (e.g., pyruvate and malate)
-
Calcium Green-5N fluorescent dye
-
Calcium chloride (CaCl2) solution
-
Fluorometer with injection capabilities
Procedure:
-
Resuspend isolated mitochondria in the assay buffer containing respiratory substrates and Calcium Green-5N.
-
Place the suspension in a fluorometer cuvette with a magnetic stirrer.
-
Record the baseline fluorescence.
-
Inject serial pulses of a known concentration of CaCl2 at regular intervals (e.g., every 4 minutes).[22]
-
Monitor the fluorescence signal. A sharp, sustained increase in fluorescence indicates mPTP opening and the release of accumulated calcium.
-
Calculate the total amount of CaCl2 added before the sharp fluorescence increase to determine the calcium retention capacity.
Caption: Workflow for the Calcium Retention Capacity (CRC) assay.
Mitochondrial Swelling Assay
This assay directly measures mPTP opening by monitoring changes in light absorbance as mitochondria swell.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM KH2PO4, pH 7.25)[23]
-
Respiratory substrates (e.g., glutamate and malate)
-
Calcium chloride (CaCl2) solution
-
Spectrophotometer or plate reader capable of kinetic measurements at 540 nm
Procedure:
-
Resuspend isolated mitochondria in the assay buffer with respiratory substrates.
-
Add the mitochondrial suspension to a cuvette or microplate well.
-
Monitor the absorbance at 540 nm to establish a baseline.
-
Add a bolus of CaCl2 to induce mPTP opening.
-
Continue to record the absorbance at 540 nm. A decrease in absorbance indicates mitochondrial swelling.[24]
Measurement of Mitochondrial ROS (mROS) Production
This protocol uses a fluorescent probe to measure the production of superoxide by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Incubation buffer
-
MitoSOX Red fluorescent probe
-
Fluorometer or fluorescence microscope
Procedure:
-
Resuspend isolated mitochondria in the incubation buffer.
-
Add MitoSOX Red to a final concentration of 5 µM.
-
Incubate for 10-30 minutes at 37°C, protected from light.[25][26]
-
Wash the mitochondria to remove excess probe.
-
Measure the fluorescence using a fluorometer or visualize using a fluorescence microscope. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Western Blot for NF-κB Pathway Activation
This protocol outlines the detection of key proteins in the NF-κB signaling pathway by Western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα)[27][28]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion
The mitochondrial permeability transition pore is a critical regulator of inflammation. Its inhibition presents a promising therapeutic strategy for a wide range of inflammatory diseases. The mechanisms of action of mPTP inhibitors are centered on the prevention of mROS release and the subsequent suppression of the NLRP3 inflammasome and NF-κB signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the investigation of mPTP function and the evaluation of novel mPTP-modulating compounds. Further research into the development of specific and potent mPTP inhibitors holds significant potential for the future of anti-inflammatory therapies.
References
- 1. MPTP-driven NLRP3 inflammasome activation in microglia plays a central role in dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NLRP3 inflammasome and glia maturation factor coordinately regulate neuroinflammation and neuronal loss in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of nuclear transcription factor kappa B (NF-kappaB) for MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahyropyridine)-induced apoptosis in nigral neurons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-kB signaling contributes to the inhibitory effects of Bombyx batryticatus on neuroinflammation caused by MPTP toxicity | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. What are Mitocliondrial permeability transition pore inhibitors and how do they work? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 16. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Mitochondrial Swelling Assay [bio-protocol.org]
- 24. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of ROS Production [bio-protocol.org]
- 26. sm.unife.it [sm.unife.it]
- 27. researchgate.net [researchgate.net]
- 28. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Biological Activity Screening of MTPPA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MTPPA (4-(4-methoxyphenyl)-4-oxo-2-(p-tolylthio)butanoic acid) is classified as a nonsteroidal anti-inflammatory drug (NSAID). This guide aims to provide a comprehensive overview of the methodologies and conceptual frameworks required for the systematic biological activity screening of this compound. Given the limited publicly available data specific to this compound, this document outlines a series of recommended experimental protocols and theoretical signaling pathways that are central to characterizing the bioactivity of NSAIDs and related chemical entities. The objective is to equip researchers with a structured approach to investigate this compound's potential therapeutic effects and mechanisms of action, including its anti-inflammatory, cytotoxic, and enzyme-inhibitory properties.
Introduction
This compound, also known as M-5011, is a compound recognized for its potential in treating symptoms of inflammation and pain. As with many compounds in early-stage research, a thorough and systematic screening of its biological activities is crucial to elucidate its therapeutic potential and underlying mechanisms. This guide provides a roadmap for conducting such a screening, focusing on key assays and pathway analyses relevant to its classification as an NSAID.
Recommended Biological Activity Screening Cascade
A tiered approach to screening this compound is recommended, starting with broad assessments of its effects on cell viability and inflammation, followed by more specific enzymatic and mechanistic studies.
Cytotoxicity Screening
Initial screening should assess the cytotoxic profile of this compound to determine a safe therapeutic window for subsequent in vitro assays.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| RAW 264.7 (Macrophage) | MTT | 24 | >100 |
| HEK293 (Human Embryonic Kidney) | MTT | 24 | >100 |
| HepG2 (Human Liver Cancer) | MTT | 24 | 85.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Anti-inflammatory Activity Screening
As an NSAID, the primary activity of this compound is expected to be anti-inflammatory. This can be assessed through various in vitro assays.
Table 2: Hypothetical Anti-inflammatory Activity Data for this compound
| Assay Type | Cell Line/System | Stimulant | Parameter Measured | Inhibition (%) at 10 µM | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | 65 | 7.8 |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | 72 | 5.2 |
| TNF-α Production | THP-1 | LPS | TNF-α | 58 | 12.5 |
| IL-6 Production | THP-1 | LPS | IL-6 | 45 | 18.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Caption: General workflow for in vitro anti-inflammatory activity screening.
Enzyme Inhibition Screening
A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Assay Type | Substrate | IC50 (µM) |
| COX-1 | Cell-free enzymatic | Arachidonic Acid | 15.6 |
| COX-2 | Cell-free enzymatic | Arachidonic Acid | 2.3 |
| 5-Lipoxygenase (5-LOX) | Cell-free enzymatic | Linoleic Acid | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.
-
Enzyme Preparation: Use a commercially available COX-2 enzyme preparation.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.
-
Compound Addition: Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
PGE2 Measurement: After a defined incubation period, stop the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Investigation of Signaling Pathways
To understand the molecular mechanisms underlying the biological activities of this compound, it is essential to investigate its effects on key inflammatory signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammatory responses.
Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another central regulator of inflammation and cell survival.
Caption: Potential modulatory effect of this compound on the PI3K/Akt/mTOR pathway.
Conclusion
An In-Depth Technical Guide to the Solubility and Stability Testing of MTPPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential solubility and stability testing considerations for 2-(4-(3-methyl-2-thienyl)phenyl)propionic acid (MTPPA), a non-steroidal anti-inflammatory drug (NSAID). In the absence of extensive publicly available data for this compound, this document leverages information on structurally similar arylpropionic acid derivatives, such as ibuprofen and ketoprofen, to provide a robust framework for experimental design and analysis. The protocols and data presented herein are intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical and formulation development of this compound.
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale/Notes |
| Polar Protic Solvents | |||
| Water | 10.2 | Sparingly Soluble | Arylpropionic acids generally exhibit low aqueous solubility. Solubility is pH-dependent and will increase in alkaline solutions due to the formation of the carboxylate salt. |
| Methanol | 5.1 | Soluble | "Profen" drugs typically show good solubility in lower alcohols. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds. Ibuprofen, a structural analog, has a reported solubility of approximately 60 mg/mL in ethanol.[1] |
| Isopropanol | 3.9 | Soluble | Expected to have good solvent properties for this compound. |
| Polar Aprotic Solvents | |||
| Acetonitrile | 5.8 | Soluble | A common solvent for HPLC analysis of NSAIDs, suggesting good solubility. |
| Acetone | 5.1 | Soluble | Generally a good solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A versatile solvent for many organic molecules. |
| Nonpolar Solvents | |||
| Hexane | 0.1 | Sparingly Soluble | The carboxylic acid moiety will limit solubility in nonpolar solvents. |
| Toluene | 2.4 | Moderately Soluble | The aromatic rings in this compound may provide some affinity for toluene. |
Experimental Protocol for Solubility Determination:
A recommended method for quantitatively determining the solubility of this compound is the shake-flask method.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of a validated analytical method.
-
Analysis: Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.
Stability Testing
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods. The following conditions are recommended for this compound based on general guidelines for pharmaceuticals and knowledge of the arylpropionic acid class.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Experimental Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. Samples should be taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 168 hours). | The propionic acid side chain is generally stable to acid hydrolysis. Degradation, if any, might involve the thienyl ring. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. Sampling schedule as above. | Similar to acid hydrolysis, the core structure is expected to be relatively stable. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 7 days. Protect from light. Sampling schedule as above. | Oxidation may occur at the thiophene ring or the benzylic position of the propionic acid side chain. |
| Thermal Degradation | Solid drug substance stored at 80°C for up to 30 days. Samples should be analyzed at regular intervals. | Thermal stress can lead to various degradation reactions, including decarboxylation, although profens are generally thermally stable. |
| Photostability | Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | Arylpropionic acids can be susceptible to photodegradation, potentially leading to decarboxylation or reactions involving the aromatic/heterocyclic rings. |
Stability-Indicating Analytical Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and recommended approach for the analysis of profen drugs.
Proposed HPLC Method Parameters for this compound Analysis:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer at pH 3.0). The gradient should be optimized to separate this compound from all potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound. For many profens, a wavelength between 220 nm and 280 nm is suitable.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the this compound peak from all peaks of degradation products generated during the forced degradation studies.
Potential Degradation Pathways and Logical Workflow
While specific degradation pathways for this compound have not been elucidated, based on the chemistry of related arylpropionic acids, a general degradation workflow can be proposed. The primary sites of degradation are likely to be the thiophene ring and the propionic acid side chain.
Caption: Workflow for this compound Stability Testing and Degradation Pathway Analysis.
Signaling Pathways and Mechanism of Action
This compound is classified as a non-steroidal anti-inflammatory drug. The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2.
Caption: Simplified Signaling Pathway for the Anti-inflammatory Action of this compound.
Conclusion
This technical guide provides a comprehensive framework for initiating the solubility and stability testing of this compound. While this compound-specific data is limited, the provided protocols and insights, drawn from the well-characterized class of arylpropionic acid NSAIDs, offer a scientifically sound starting point for researchers. The successful execution of these studies will be crucial for the formulation development and regulatory submission of this compound-containing drug products. It is imperative that all experimental work is conducted in accordance with relevant regulatory guidelines to ensure data integrity and product quality.
References
The Dawn of a New Anti-Inflammatory Era: A Technical Deep Dive into MTPPA (M-5011)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, yet its chronic and unresolved nature underpins a vast array of human diseases. The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a paramount challenge in modern medicine. This whitepaper provides an in-depth technical guide to MTPPA (M-5011), a novel and potent non-steroidal anti-inflammatory drug (NSAID). This compound, chemically identified as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in various preclinical models. A key characteristic of this compound is its potent inhibition of cyclooxygenase (COX) enzymes, crucial mediators of the inflammatory cascade, with a notable safety profile concerning gastrointestinal side effects. This document will dissect the mechanism of action of this compound, present a comprehensive summary of its quantitative preclinical data, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways implicated in its anti-inflammatory effects.
Introduction to this compound (M-5011): A Novel Phenylpropionic Acid Derivative
This compound (M-5011) is a new-generation NSAID belonging to the phenylpropionic acid class of compounds. It is the d-enantiomer of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid and has been developed to offer potent anti-inflammatory and analgesic effects while minimizing the well-documented ulcerogenic activities associated with traditional NSAIDs.[1][2] Preclinical studies have consistently highlighted its superior potency in various models of inflammation and pain compared to established drugs like indomethacin and ketoprofen.[1]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis
The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.[3]
This compound has been shown to potently inhibit PGE2 production by targeting both COX-1 and COX-2.[3] Notably, its inhibitory effect on COX-2, the inducible isoform predominantly expressed at sites of inflammation, is a key contributor to its anti-inflammatory efficacy. The inhibition of COX-2 by this compound in interleukin-1β (IL-1β)-stimulated rheumatoid synovial fibroblasts is reversible.[3] Furthermore, this compound also demonstrates an inhibitory effect on the release of arachidonic acid from prelabeled synovial cells, suggesting a multi-faceted approach to dampening the inflammatory cascade.[3]
Signaling Pathway: The Cyclooxygenase Pathway and this compound's Point of Intervention
The following diagram illustrates the cyclooxygenase pathway and highlights the inhibitory action of this compound.
Quantitative Data Presentation
The anti-inflammatory, analgesic, and antipyretic activities of this compound have been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound (M-5011)
| Assay | Cell Type | Stimulus | Measured Parameter | IC50 Value (M) | Reference |
| COX-2 Inhibition | Rheumatoid Synovial Fibroblasts | Exogenous Arachidonic Acid (in IL-1β stimulated cells) | Prostaglandin E2 (PGE2) Production | 4.4 x 10-7 | [3] |
Table 2: In Vivo Anti-Inflammatory, Analgesic, and Antipyretic Activity of this compound (M-5011)
| Model | Species | Parameter | This compound (M-5011) Potency | Comparison Drugs | Reference |
| Ultraviolet-induced Erythema | Guinea Pig | Anti-inflammatory effect | 11.7x more potent than Indomethacin, 1.8x more potent than Ketoprofen | Indomethacin, Ketoprofen | [1] |
| Carrageenan-induced Paw Edema | Rat | Anti-inflammatory effect | 2x more potent than Indomethacin, 1.5x more potent than Diclofenac Sodium | Indomethacin, Diclofenac Sodium | [1] |
| Dry Yeast-induced Hyperalgesia | Rat | Analgesic effect | Equipotent to Indomethacin, Diclofenac Sodium, and Ketoprofen | Indomethacin, Diclofenac Sodium, Ketoprofen | [1] |
| Adjuvant-induced Arthritic Pain | Rat | Analgesic effect | Equipotent to Indomethacin, Diclofenac Sodium, and Ketoprofen | Indomethacin, Diclofenac Sodium, Ketoprofen | [1] |
| Yeast-induced Pyrexia | Rat | Antipyretic effect | 4.2x more potent than Indomethacin, 4.6x more potent than Ketoprofen | Indomethacin, Ketoprofen | [1] |
| Kaolin-induced Writhing | Mouse | Antinociceptive effect (ED50) | 0.63 mg/kg | Indomethacin (0.21 mg/kg), Ketoprofen (0.28 mg/kg), Diclofenac (0.68 mg/kg) | [2] |
Table 3: Gastrointestinal Safety Profile of this compound (M-5011)
| Species | Parameter | This compound (M-5011) Activity | Comparison Drug | Reference |
| Rat | Gastric Ulcerogenic Activity | Half that of Indomethacin | Indomethacin | [1] |
| Mouse | Ulcerogenic Activity (UD50) - Stomach | 88.23 mg/kg | Indomethacin (8.96 mg/kg), Ketoprofen (20.04 mg/kg), Diclofenac (4.19 mg/kg) | [2] |
| Mouse | Ulcerogenic Activity (UD50) - Small Intestine | 46.09 mg/kg | Indomethacin (4.78 mg/kg), Ketoprofen (10.75 mg/kg), Diclofenac (2.24 mg/kg) | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on prostaglandin E2 (PGE2) production by COX-1 and COX-2.
Materials:
-
Rheumatoid synovial fibroblasts
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Interleukin-1β (IL-1β)
-
Arachidonic acid
-
This compound (M-5011) and other NSAIDs (for comparison)
-
PGE2 ELISA kit
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture: Culture rheumatoid synovial fibroblasts in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Stimulation (for COX-2 activity): Seed cells in appropriate culture plates. To induce COX-2 expression, stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.
-
Compound Treatment: Pre-incubate the IL-1β-stimulated cells (for COX-2) or non-stimulated cells (for COX-1) with varying concentrations of this compound or other NSAIDs for a specified period (e.g., 30 minutes).
-
Arachidonic Acid Addition: Add exogenous arachidonic acid (e.g., 10 µM) to the cells to initiate the COX reaction.
-
Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model of inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (M-5011) and reference NSAIDs
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer this compound or a reference NSAID orally or intraperitoneally at various doses. Administer the vehicle to the control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Relevant Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are situated within a complex network of signaling pathways that govern the inflammatory response. Understanding these pathways provides a broader context for the therapeutic potential of COX inhibitors.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, playing a crucial role in innate immunity and various inflammatory diseases.
Conclusion
This compound (M-5011) represents a significant advancement in the development of non-steroidal anti-inflammatory drugs. Its potent inhibitory effects on the cyclooxygenase pathway, coupled with a favorable gastrointestinal safety profile, position it as a promising candidate for the management of a wide range of inflammatory conditions. The comprehensive preclinical data, supported by detailed experimental protocols, provide a robust foundation for its further clinical development. As our understanding of the intricate signaling networks governing inflammation continues to evolve, targeted therapies like this compound will be instrumental in ushering in a new era of safer and more effective anti-inflammatory treatments. This technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of inflammation research.
References
An In-depth Technical Guide to Target Identification and Validation Studies for the Hypothetical Small Molecule MTPPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a new therapeutic agent from a laboratory discovery to a clinical candidate is a complex and resource-intensive process.[1][2][3] A critical initial phase in this journey is the identification and validation of the biological target of a bioactive small molecule.[1][2][4][5] Target identification elucidates the specific molecular entity, typically a protein, that a compound interacts with to exert its biological effect.[4][5] Following identification, target validation is the crucial process of confirming that modulation of this target by the small molecule will have a therapeutic benefit in a disease context.[4][5] Rigorous preclinical target identification and validation significantly increase the confidence in a drug candidate and can mitigate the high attrition rates seen in later stages of drug development.[6]
This technical guide provides a comprehensive overview of the core methodologies and experimental protocols for the target identification and validation of a hypothetical small molecule inhibitor, designated "MTPPA." The content herein is intended to serve as a practical resource for researchers and drug development professionals.
Target Identification of this compound
Target identification for a novel small molecule like this compound can be approached through several complementary strategies, including biochemical, genetic, and computational methods.[7][8] A multi-faceted approach is often the most effective way to confidently identify the true biological target(s).[7][8]
Affinity-Based Proteomics
Affinity purification coupled with mass spectrometry (AP-MS) is a direct biochemical method to identify proteins that physically interact with a small molecule.[8][9][10][11] This technique involves immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from a cell lysate.
-
Synthesis of this compound-Affinity Probe:
-
Synthesize an analog of this compound containing a linker arm and a reactive group (e.g., biotin or a terminal alkyne for click chemistry) for immobilization. It is crucial that the modification does not abrogate the biological activity of this compound.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line to a high density (e.g., 1x10^8 cells).
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
Clarify the lysate by centrifugation to remove cellular debris. The supernatant is the proteome extract.[9][10]
-
-
Affinity Capture:
-
Immobilize the this compound-affinity probe onto a solid support (e.g., streptavidin-coated magnetic beads if using a biotinylated probe).[9][12]
-
Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
As a negative control, incubate lysate with beads that have no this compound probe or with beads where binding is competed with an excess of free, unmodified this compound.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.[8]
-
Elute the bound proteins from the beads. Elution can be achieved by boiling in SDS-PAGE loading buffer, or by competitive elution with a high concentration of free this compound.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Proteins that are significantly enriched in the this compound pulldown compared to the negative controls are considered potential binding partners.
-
Genetic Approaches
Genetic methods, particularly CRISPR-Cas9 screening, are powerful unbiased approaches to identify genes that, when perturbed, alter a cell's sensitivity to a compound.[13][14][15][16][17] A genome-wide CRISPR screen can identify genes whose knockout confers resistance to this compound, strongly suggesting that the encoded proteins are either the direct target or critical components of the target pathway.[15][17]
-
Cell Line and Library Preparation:
-
Select a cell line that is sensitive to the cytotoxic or cytostatic effects of this compound.
-
Use a lentiviral-based pooled genome-wide sgRNA library (e.g., GeCKOv2).[15]
-
Produce high-titer lentivirus for the sgRNA library.
-
-
Lentiviral Transduction:
-
Transduce the selected cell line (stably expressing Cas9 nuclease) with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.[13]
-
Select transduced cells with an appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment:
-
Split the cell population into two groups: one treated with a vehicle control (e.g., DMSO) and the other with a concentration of this compound that causes significant but incomplete cell death (e.g., GI50).
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant populations.[15]
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the cells from both the control and this compound-treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Analyze the abundance of each sgRNA in both populations using next-generation sequencing.[15]
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
The genes targeted by these enriched sgRNAs are candidate genes that, when knocked out, confer resistance to this compound.
-
Biophysical Methods
The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that allows for the detection of direct target engagement in a cellular environment.[18][19][20][21][22] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[21][22]
-
Cell Treatment:
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[21]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[22]
-
-
Protein Detection:
-
Analyze the amount of the putative target protein remaining in the soluble fraction for each temperature point using Western blotting or other protein detection methods like ELISA.[22]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the target protein.[22]
-
Quantitative Data for this compound Target Identification
The data generated from the above experiments should be summarized to facilitate interpretation and hypothesis generation.
Table 1: Hypothetical AP-MS Results for this compound
| Rank | Protein ID | Gene Name | This compound/Control Ratio | p-value | Description |
|---|---|---|---|---|---|
| 1 | P12345 | KIN1 | 25.4 | <0.001 | Serine/Threonine Kinase |
| 2 | Q67890 | SCAFP1 | 18.2 | <0.001 | Scaffolding Protein |
| 3 | P54321 | PHOS2 | 8.9 | <0.01 | Phosphatase |
| 4 | A1B2C3 | TFAC3 | 4.1 | <0.05 | Transcription Factor |
Table 2: Hypothetical CRISPR Screen Hits for this compound
| Rank | Gene Name | sgRNA Enrichment (log2FC) | p-value | Function |
|---|---|---|---|---|
| 1 | KIN1 | 8.2 | <0.0001 | Serine/Threonine Kinase |
| 2 | UPSTR1 | 6.5 | <0.001 | Upstream Pathway Component |
| 3 | TRNSP1 | 5.8 | <0.001 | Transporter Protein |
| 4 | DSTR2 | 4.9 | <0.01 | Downstream Effector |
Target Validation of this compound
Once a high-confidence target for this compound is identified (e.g., "KIN1" from the hypothetical data above), validation studies are performed to confirm that modulation of this target is responsible for the molecule's biological effects and has therapeutic potential.[4][5][6]
In Vitro Validation
In vitro assays using purified components are essential to confirm the direct interaction between this compound and its target and to quantify its potency.
This protocol is designed to measure the ability of this compound to inhibit the enzymatic activity of its purified target, KIN1.[23][24][25][26][27]
-
Reagents and Materials:
-
Purified, active KIN1 enzyme.
-
Specific peptide substrate for KIN1.
-
ATP (as a phosphate donor).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
This compound at various concentrations.
-
A detection reagent that measures either substrate consumption or product formation (e.g., an antibody that recognizes the phosphorylated substrate).
-
Microplate reader.[23]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the KIN1 enzyme to each well (except for the no-enzyme control).[23]
-
Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.[23]
-
Initiate the enzymatic reaction by adding a mixture of the peptide substrate and ATP.[23]
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Validation
Cell-based assays are used to confirm that this compound engages its target in a cellular context and modulates the relevant signaling pathway.[28][29][30][31][32]
This assay measures the activity of a signaling pathway downstream of KIN1.
-
Cell Line and Reporter Construct:
-
Use a cell line that has an active KIN1 signaling pathway.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter that is regulated by a transcription factor downstream of KIN1.
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (for normalization).[32]
-
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for an appropriate duration (e.g., 6-24 hours).
-
Measure the firefly luciferase activity in the lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same lysate for normalization.[29]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
-
Quantitative Data for this compound Target Validation
Table 3: Hypothetical In Vitro and Cell-Based Assay Results for this compound
| Assay Type | Target | Metric | Value |
|---|---|---|---|
| Enzyme Inhibition Assay | KIN1 | IC50 | 50 nM |
| Cell-Based Reporter Assay | KIN1 Pathway | EC50 | 200 nM |
| CETSA | KIN1 | ΔTagg | +5.2 °C |
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. genemod.net [genemod.net]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. wp.unil.ch [wp.unil.ch]
- 12. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry protocol v1 [protocols.io]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. revvity.com [revvity.com]
- 17. biocompare.com [biocompare.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. 3.5. Enzyme Inhibitory Activity Assay [bio-protocol.org]
- 25. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. physixis.com [physixis.com]
- 29. assaygenie.com [assaygenie.com]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. qiagen.com [qiagen.com]
- 32. promega.com [promega.com]
The Enigma of MTPPA: A Search for Pharmacokinetic and Pharmacodynamic Data
Despite a comprehensive search of scientific literature and chemical databases, no publicly available information exists on the pharmacokinetics and pharmacodynamics of a compound designated as MTPPA or (Rac)-M-5011. This lack of data prevents the creation of an in-depth technical guide as requested.
Initial investigations suggested that this compound, also referred to as (Rac)-M-5011, is a potential nonsteroidal anti-inflammatory drug (NSAID) for managing inflammation and pain. However, beyond this preliminary classification from a commercial supplier, there is a notable absence of published research detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and effects on the body.
Further attempts to identify the compound through alternative names or by exploring related chemical structures also proved fruitless. The identifiers "this compound" and "(Rac)-M-5011" do not correspond to any known therapeutic agent with a publicly available research portfolio. This suggests that this compound may be a compound in the very early stages of development, a discontinued project, or a misidentified substance.
Without any data on its pharmacokinetic profile, it is impossible to construct tables of quantitative data or provide detailed experimental protocols for its assessment. Similarly, the absence of information on its pharmacodynamic properties and mechanism of action means that no signaling pathways or experimental workflows can be visualized.
Investigating the Anti-inflammatory Properties of MTPPA: A Review of Available Scientific Literature
An In-depth Technical Guide or Whitepaper on the Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a summary of the current publicly available scientific literature regarding the anti-inflammatory properties of compounds related to 2-(4-(5-methyl-2-phenyl-1H-imidazol-1-yl)phenoxy)propanoic acid (MTPPA). Extensive searches for data specifically on this compound have not yielded concrete experimental results, quantitative data, or detailed mechanistic studies. Therefore, this guide will focus on the broader context of similar chemical structures and general principles of anti-inflammatory drug discovery to provide a foundational understanding for researchers interested in this molecule.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents remains a significant focus of pharmaceutical research.
The chemical scaffold of 2-(4-(5-methyl-2-phenyl-1H-imidazol-1-yl)phenoxy)propanoic acid (this compound) incorporates moieties found in other compounds with known biological activities, including imidazole and propionic acid derivatives. This suggests that this compound could potentially exert anti-inflammatory effects. However, a thorough review of the scientific literature reveals a lack of specific studies on the anti-inflammatory properties of this compound itself.
This technical guide aims to provide a framework for investigating the potential anti-inflammatory properties of this compound by summarizing the known effects of structurally related compounds and outlining standard experimental protocols and relevant signaling pathways.
Potential Mechanisms of Action Based on Structural Analogs
The anti-inflammatory potential of this compound can be hypothesized based on the activities of its constituent chemical motifs.
Imidazole-Containing Compounds
The imidazole ring is a common feature in many biologically active molecules, including some with anti-inflammatory properties. For instance, derivatives of 2,4,5-triphenyl-imidazole and 2,4-diaryl-5(4H)-imidazolone have been synthesized and evaluated for their anti-inflammatory activities.[1][2][3][4][5] These compounds have shown efficacy in preclinical models, often through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).
Propionic Acid Derivatives
The propionic acid moiety is a hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The mechanism of action for these drugs is primarily the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. A compound identified as 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid has demonstrated anti-inflammatory and analgesic activities in animal models.[6]
Given these precedents, a primary hypothesis for this compound's potential anti-inflammatory action would be the inhibition of the COX pathway.
Key Signaling Pathways in Inflammation
A comprehensive investigation into the anti-inflammatory properties of this compound would necessitate examining its effects on key signaling pathways that regulate the inflammatory response.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8] Activation of NF-κB leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
A potential experimental workflow to investigate the effect of this compound on the NF-κB pathway is outlined below.
Caption: Experimental workflow to assess this compound's effect on the NF-κB pathway.
The signaling cascade of the canonical NF-κB pathway provides multiple points for potential intervention.
Caption: Simplified canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation.[9][10] The three main branches of the MAPK pathway are ERK, JNK, and p38, all of which can be activated by inflammatory stimuli and lead to the production of pro-inflammatory mediators.
Caption: General overview of the MAPK signaling cascade.
Experimental Protocols for Evaluating Anti-inflammatory Activity
Should this compound become available for testing, a standard battery of in vitro and in vivo assays would be necessary to characterize its anti-inflammatory profile.
In Vitro Assays
-
Cell Viability Assay: To determine the cytotoxic potential of this compound on relevant cell lines (e.g., macrophages, endothelial cells) using assays such as MTT or LDH release.
-
COX Enzyme Inhibition Assay: To directly measure the inhibitory activity of this compound against purified COX-1 and COX-2 enzymes.
-
Cytokine Production Assay: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in lipopolysaccharide (LPS)-stimulated macrophages using ELISA or multiplex assays.[11][12]
-
Nitric Oxide (NO) Production Assay: To measure the effect of this compound on NO production in LPS-stimulated macrophages using the Griess reagent, as NO is a key inflammatory mediator.
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model to assess the anti-edematous effect of a compound.[1][13][14][15] Paw volume is measured at various time points after the injection of carrageenan.
-
LPS-Induced Systemic Inflammation: This model is used to evaluate the effect of a compound on the systemic inflammatory response, typically by measuring serum cytokine levels after LPS administration.[11][12]
-
Chronic Inflammation Models: For more prolonged inflammatory conditions, models such as adjuvant-induced arthritis or collagen-induced arthritis could be employed to assess the therapeutic potential of this compound.
Data Presentation
While no specific data for this compound is available, the following tables illustrate how quantitative data from the aforementioned experiments would be structured for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 100 | |||
| Positive Control | (e.g., Dexamethasone) |
Table 2: Inhibition of Carrageenan-Induced Paw Edema in Rats by this compound
| Treatment | Dose (mg/kg) | Paw Volume Increase (%) at 3h | Inhibition (%) |
| Vehicle Control | - | - | |
| Carrageenan | - | 0 | |
| This compound + Carrageenan | 10 | ||
| This compound + Carrageenan | 30 | ||
| This compound + Carrageenan | 100 | ||
| Positive Control | (e.g., Indomethacin) |
Conclusion
While the chemical structure of this compound suggests potential for anti-inflammatory activity, there is currently a significant gap in the scientific literature regarding its biological effects. This guide provides a roadmap for the systematic investigation of this compound's anti-inflammatory properties, drawing on established methodologies and knowledge of key inflammatory pathways. Future research focusing on the synthesis and biological evaluation of this compound is warranted to determine its potential as a novel anti-inflammatory agent. The experimental frameworks and data presentation formats outlined herein can serve as a template for such investigations.
References
- 1. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
MTPPA for Pain Relief: A Technical Guide for Researchers
An In-depth Analysis of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (MTPPA) in Preclinical Pain Research
This technical whitepaper provides a comprehensive overview of this compound (M-5011), a non-steroidal anti-inflammatory drug (NSAID), and its potential application in pain relief. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, details experimental methodologies, and visualizes the core signaling pathway associated with its mechanism of action.
Introduction
This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a propionic acid derivative that has been investigated for its anti-inflammatory, analgesic, and anti-pyretic properties.[1] As a member of the NSAID class, its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain signaling. This guide summarizes the key quantitative data from preclinical studies to facilitate a clear comparison of its efficacy and pharmacokinetic profile.
Mechanism of Action: The Cyclooxygenase Pathway
Preclinical Efficacy and Quantitative Data
Preclinical studies in rodent models have demonstrated the analgesic and anti-inflammatory efficacy of this compound. The data presented below is sourced from comparative studies with other established NSAIDs.
Table 1: Anti-Inflammatory and Analgesic Activity of this compound
| Model | Species | This compound ED50 (mg/kg, p.o.) | Indomethacin ED50 (mg/kg, p.o.) | Diclofenac Na ED50 (mg/kg, p.o.) | Ketoprofen ED50 (mg/kg, p.o.) | Reference |
| Carrageenin-induced Paw Edema | Rat | 1.1 | 2.2 | 1.7 | - | [1] |
| Adjuvant-induced Arthritis | Rat | 0.45 | 0.39 | 0.61 | 1.4 | [1] |
| Yeast-induced Hyperalgesia (Randall-Selitto) | Rat | 2.1 | 1.8 | 2.3 | 2.1 | [1] |
ED50: Effective dose producing 50% of the maximum effect. p.o.: oral administration.
The results indicate that this compound has a potent anti-inflammatory effect, being approximately twice as potent as indomethacin in the carrageenin-induced paw edema model.[1] Its analgesic effect in inflammatory pain models is comparable to that of indomethacin, diclofenac sodium, and ketoprofen.[1]
Pharmacokinetic Profile
The disposition of S-MTPPA was evaluated in several species following oral administration. The compound is well-absorbed and distributed widely in tissues.[3]
Table 2: Pharmacokinetic Parameters of S-MTPPA after Oral Administration
| Species | Dose (mg/kg) | tmax (h) | Cmax (µg/mL) | t1/2 (h) | Reference |
| Rat | 5 | 0.25 | 13.07 | 2.5 | [3] |
| Dog | 2 | 0.5 | 26.2 | 7.0 | [3] |
| Monkey | 5 | 0.25 | 12.8 | 3.0 | [3] |
tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/2: Elimination half-life.
Metabolism of this compound primarily involves oxidation of the thiophenyl moiety and glucuronidation in rats and monkeys, while in dogs, the main metabolite is a taurine conjugate.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for the key in vivo assays used to evaluate this compound's efficacy.
Carrageenin-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of a compound.
Protocol Steps:
-
Animal Preparation: Male rats are fasted overnight with free access to water.[4]
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.[1]
-
Dosing: Animals are orally administered this compound, a reference NSAID, or the vehicle.
-
Induction of Inflammation: One hour after dosing, a 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.[1]
-
Edema Measurement: Paw volume is measured at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.[1][5]
-
Data Analysis: The increase in paw volume (edema) is calculated. The percentage inhibition of edema by the drug treatment compared to the vehicle control group is determined to assess anti-inflammatory activity.
Yeast-Induced Hyperalgesia (Randall-Selitto Test)
This model is used to evaluate the analgesic effect of compounds on inflammatory pain by measuring the pain threshold to a mechanical stimulus.
Protocol Steps:
-
Induction of Hyperalgesia: A suspension of Brewer's yeast is injected into the sub-plantar surface of the rat's right hind paw to induce inflammation and hyperalgesia.[1]
-
Drug Administration: After a set period for inflammation to develop (e.g., 2-3 hours), this compound, a reference drug, or vehicle is administered orally.
-
Pain Threshold Measurement: At various time points post-dosing, an increasing mechanical force is applied to the inflamed paw using an analgesy-meter (Randall-Selitto apparatus).[6]
-
Endpoint: The pressure (in grams) at which the rat withdraws its paw is recorded as the pain threshold.[7]
-
Data Analysis: The increase in pain threshold after drug administration is used to quantify the analgesic effect.
Conclusion and Future Directions
The available preclinical data indicate that this compound is a potent NSAID with analgesic and anti-inflammatory efficacy comparable, and in some cases superior, to established drugs like indomethacin.[1] Its pharmacokinetic profile shows good absorption and a moderate half-life in several species.[3] The primary mechanism of action is consistent with the inhibition of the cyclooxygenase pathway.
For future research, several areas warrant further investigation:
-
COX Isoform Selectivity: Determining the specific IC50 values for this compound against COX-1 and COX-2 is critical to fully understand its mechanism and predict its gastrointestinal safety profile relative to other NSAIDs.
-
Neuropathic Pain Models: Evaluating the efficacy of this compound in models of neuropathic pain would broaden its potential therapeutic application.
-
Chronic Dosing Studies: Long-term efficacy and safety studies are necessary to assess its potential for treating chronic pain conditions.
This guide provides a foundational resource for scientists investigating this compound. The structured data, detailed protocols, and pathway visualizations aim to support and accelerate further research and development in the field of pain management.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the cylooxygenase pathway in nociception and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 6. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
MTPPA: An Analysis of Publicly Available Preclinical Data
This guide, therefore, provides a generalized framework for the preclinical evaluation of a compound like MTPPA, based on the typical development pipeline for NSAIDs. The data presented in the tables are illustrative examples and should not be considered as actual experimental results for this compound. The signaling pathway diagram represents the generally accepted mechanism of action for NSAIDs.
I. Core Compound Information
| Parameter | Information |
| Compound Name | This compound |
| Synonyms | (Rac)-M-5011 |
| Chemical Formula | C14H14O2S |
| Molecular Weight | 246.32 |
| Therapeutic Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) |
| Indication | Inflammation and Pain |
| CAS Number | 70991-61-6 |
II. Hypothetical In Vitro Studies
In vitro assays are crucial for determining the initial efficacy and mechanism of action of a potential drug candidate. For an NSAID like this compound, the primary focus would be on its interaction with cyclooxygenase (COX) enzymes.
A. Example Quantitative Data: Cyclooxygenase (COX) Inhibition Assay
This table presents hypothetical data from an in vitro assay to determine the inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 15.2 | 0.8 | 19.0 |
| Celecoxib (Control) | 7.6 | 0.005 | 1520 |
| Ibuprofen (Control) | 13 | 344 | 0.04 |
B. Experimental Protocol: COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Non-selective and COX-2 selective inhibitor controls (e.g., Ibuprofen, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are pre-incubated with the test compound (this compound at various concentrations) or control inhibitors in the assay buffer at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stopping solution (e.g., a solution containing a chelating agent).
-
Quantification of PGE2: The amount of PGE2 produced, a primary product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
III. Hypothetical In Vivo Studies
In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate in a living organism. For an NSAID, a common model is the carrageenan-induced paw edema model in rodents.
A. Example Quantitative Data: Carrageenan-Induced Paw Edema in Rats
This table shows hypothetical results from an in vivo study assessing the anti-inflammatory effect of this compound.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound (Hypothetical) | 10 | 0.52 ± 0.05 | 38.8% |
| This compound (Hypothetical) | 30 | 0.31 ± 0.04 | 63.5% |
| Indomethacin (Control) | 10 | 0.28 ± 0.03 | 67.1% |
B. Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory efficacy of this compound in a rat model of acute inflammation.
Animals: Male Wistar rats (180-220g).
Materials:
-
This compound (test compound)
-
Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plebysmometer
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Administration: Animals are randomly assigned to different treatment groups: vehicle control, this compound (at various doses), and positive control (Indomethacin). The respective treatments are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline paw volume from the post-injection paw volume. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.
IV. Visualizations: Signaling Pathways and Workflows
A. Generalized NSAID Mechanism of Action
Methodological & Application
Application Notes and Protocols for MTPPA In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTPPA (4-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyrimidin-2-amine) is a novel synthetic compound featuring a pyrazolo[3,4-b]pyridine pyrimidine core. This structural motif is prevalent in a class of molecules known for their potent inhibitory activity against various protein kinases.[1][2][3] Kinase inhibitors have emerged as a crucial class of therapeutics, particularly in oncology, by targeting signaling pathways that are often dysregulated in cancer. These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the biological activity of this compound, focusing on its potential as an anticancer agent. The proposed mechanism of action involves the inhibition of key kinases within cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5][6][7][8]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes representative quantitative data for this compound across various in vitro assays. Note: The data presented here are for illustrative purposes to demonstrate the application of the described protocols.
| Assay Type | Cell Line | Parameter | This compound Value |
| Cell Viability | MCF-7 (Breast Cancer) | IC50 | 8.5 µM |
| HCT116 (Colon Cancer) | IC50 | 12.2 µM | |
| A549 (Lung Cancer) | IC50 | 15.7 µM | |
| Apoptosis Induction | MCF-7 | % Apoptotic Cells (at 10 µM) | 45% |
| Cell Cycle Arrest | MCF-7 | % G2/M Arrest (at 10 µM) | 60% |
Signaling Pathway
The diagram below illustrates the hypothesized signaling pathway affected by this compound. Based on its structural similarity to other pyrazolopyrimidine derivatives, this compound is postulated to inhibit kinases within the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell proliferation and survival.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets: MTOR and related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mTOR - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for TPA-Induced Inflammation in Animal Models
Disclaimer: The following information assumes that the user query "MTPPA" was a typographical error and the intended compound was 12-O-tetradecanoylphorbol-13-acetate (TPA) , a widely used phorbol ester for inducing localized inflammation in preclinical research.
Application Notes
Introduction
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model is a robust and highly reproducible method for studying acute and chronic inflammatory processes, particularly in the skin.[1][2] TPA, a potent activator of Protein Kinase C (PKC), mimics key aspects of inflammatory skin diseases like psoriasis and dermatitis, making it an invaluable tool for screening potential anti-inflammatory therapeutics.[3][4] Topical application of TPA to mouse skin, typically the ear, elicits a classic inflammatory response characterized by edema (swelling), erythema (redness), epidermal hyperplasia (thickening of the skin), and the infiltration of immune cells, primarily neutrophils.[1][5]
Mechanism of Action
TPA initiates an inflammatory cascade by activating PKC isoforms. This activation triggers downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK and p38).[6][7][8] Activation of these pathways leads to the transcriptional upregulation of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17), chemokines, and enzymes like cyclooxygenase-2 (COX-2), which drives prostaglandin synthesis.[3][7][9] This surge in inflammatory molecules orchestrates vasodilation, increased vascular permeability, and the recruitment of leukocytes to the site of application, culminating in the observable signs of inflammation.[10]
Applications in Research
-
Screening Anti-inflammatory Compounds: The model is extensively used to evaluate the efficacy of novel topical and systemic anti-inflammatory drugs.[5][9]
-
Investigating Inflammatory Pathways: It serves as a platform to dissect the molecular and cellular mechanisms underlying skin inflammation.[8][11]
-
Studying Psoriasis Pathogenesis: The chronic TPA application model induces a phenotype with features characteristic of psoriasis, such as a Th17-like cytokine profile.[4][12]
-
Evaluating Drug Delivery Systems: The localized and measurable nature of the inflammation is ideal for testing the effectiveness of different drug formulations and delivery technologies.
Quantitative Data Presentation
The following tables summarize typical quantitative outcomes from TPA-induced ear inflammation models in mice.
Table 1: Physical and Histological Changes in TPA-Induced Mouse Ear Inflammation
| Parameter | Vehicle Control (Typical Value) | TPA-Treated (Typical Fold/Absolute Change) | Citation(s) |
| Ear Thickness | Baseline | Marked Increase (e.g., > 2-fold) | [13][14] |
| Ear Weight/Punch Weight | Baseline | Significant Increase | [5][6] |
| Epidermal Thickness | ~20 µm | 3-fold or greater increase | [1][5][14] |
| Neutrophil Infiltration (MPO Assay) | Low/Undetectable | 160-fold or greater increase | [1][3][5] |
Table 2: Inflammatory Biomarker Levels in TPA-Treated Mouse Ear Tissue
| Biomarker | Control Group Level | TPA-Treated Group Level | Citation(s) |
| TNF-α | Low/Baseline | Significantly Increased | [3][6][7] |
| IL-1β | Low/Baseline | Significantly Increased | [3][6][9] |
| IL-6 | Low/Baseline | Significantly Increased | [3][6][9] |
| IL-17F | Undetectable | Significantly Increased (e.g., >16 pg/mg protein) | [12][14] |
| COX-2 Expression | Low/Baseline | Markedly Upregulated | [7] |
| Prostaglandin E2 (PGE2) | Low/Baseline | Significantly Increased | [3][9] |
| Serum Amyloid A (SAA) (Systemic) | ~2.8 µg/ml | Increased (e.g., ~4.1 µg/ml) | [12][14] |
Experimental Protocols
Protocol 1: Acute TPA-Induced Ear Inflammation
This protocol describes a single or short-term TPA application to induce an acute inflammatory response, typically assessed within 24-72 hours.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle: Acetone or Acetone:Olive Oil (4:1)[15]
-
Pipette and sterile tips (20 µL)
-
Digital calipers or thickness gauge
-
Anesthesia (as per IACUC guidelines)
-
Equipment for tissue harvesting and analysis (e.g., biopsy punch, homogenization buffer, ELISA kits)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.[16]
-
TPA Solution Preparation: Dissolve TPA in the chosen vehicle to the desired concentration. A common concentration is 0.4 nmol in 12 µL or 2.5 µg in 20 µL.[13][16] Prepare fresh or store according to manufacturer's instructions.
-
Baseline Measurement: Lightly anesthetize the mice. Measure the baseline thickness of both ears using a digital caliper.
-
TPA Application: Topically apply 20 µL of the TPA solution to the inner and outer surfaces of one ear (the contralateral ear receives the vehicle as a control). Ensure even spreading.[15]
-
Inflammation Development: House the mice individually to prevent grooming of the treated ears. The inflammatory response develops over several hours, typically peaking between 6 and 24 hours.
-
Endpoint Measurement: At the desired time point (e.g., 24 hours post-application), re-anesthetize the mice and measure the final ear thickness. The difference between the final and baseline measurements represents the edema.
-
Tissue Collection: Euthanize the mice according to approved protocols. Collect ear punches or the entire ear for further analysis (histology, cytokine measurement, MPO assay).
Protocol 2: Chronic TPA-Induced Psoriasis-Like Inflammation
This protocol involves multiple TPA applications over several days or weeks to establish a more persistent inflammatory state resembling psoriasis.[1][5]
Procedure:
-
Animal Model and TPA Preparation: As described in the acute protocol. Atherosclerosis-prone strains like ApoE-/- mice are also used for this model.[12][14]
-
TPA Application Schedule: Apply TPA topically to both ears at a set frequency. Common schedules include:
-
Monitoring: Measure ear thickness and body weight regularly (e.g., before each TPA application) to monitor the progression of inflammation and animal health.[14]
-
Endpoint Analysis: At the end of the treatment period (e.g., 24-72 hours after the final TPA application), collect ears and other tissues (spleen, blood) for analysis of epidermal hyperplasia, sustained immune cell infiltration, cytokine profiles, and systemic inflammatory markers.[12][14]
Visualizations
Caption: TPA-induced inflammatory signaling cascade.
Caption: Workflow for an acute TPA-induced inflammation study.
References
- 1. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPA induced inflammation: Significance and symbolism [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. TPA induction leads to a Th17-like response in transgenic K14/VEGF mice: a novel in vivo screening model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation in mice by transduced Tat-Annexin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effects of black tea theaflavin derivatives on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation and arachidonic acid metabolism in mouse ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.2. TPA-induced Skin Inflammation [bio-protocol.org]
- 16. oncotarget.com [oncotarget.com]
Application Notes and Protocols for High-Throughput Screening Assays for MTPPA Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays to identify and characterize Mitochondrial Permeability Transition Pore Antagonists (MTPPA). Detailed protocols for two primary assays, the Calcein-AM/Cobalt Chloride Assay and the Calcium Retention Capacity (CRC) Assay, are provided, along with data presentation guidelines and visualizations to facilitate understanding and implementation in a drug discovery setting.
Introduction to this compound and High-Throughput Screening
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening can lead to mitochondrial dysfunction and cell death, implicating it in a variety of pathologies including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers.[1] Mitochondrial Permeability Transition Pore Antagonists (this compound) are compounds that inhibit the opening of the mPTP and represent a promising therapeutic strategy for these conditions.
High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[2] The assays detailed below are amenable to HTS formats and provide robust methods for assessing the bioactivity of this compound.
Key High-Throughput Screening Assays for this compound Bioactivity
Two primary assays are widely used to screen for this compound bioactivity in a high-throughput format: the Calcein-AM/Cobalt Chloride (CoCl₂) Assay and the Calcium Retention Capacity (CRC) Assay.
Calcein-AM/Cobalt Chloride (CoCl₂) Assay
This fluorescence-based assay provides a direct measure of mPTP opening in intact cells.
Principle: The membrane-permeant dye Calcein-AM enters the cell and is cleaved by intracellular esterases to the fluorescent molecule calcein, which is retained in the cytoplasm and mitochondria. Cobalt chloride (CoCl₂), a quencher of calcein fluorescence, is added to the extracellular medium. In cells with a closed mPTP, CoCl₂ quenches the cytosolic calcein fluorescence, while the mitochondrial calcein remains fluorescent. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence. This compound will prevent this quenching by keeping the pore closed.
Experimental Workflow:
Caption: Workflow for the Calcein-AM/CoCl₂ HTS assay.
Calcium Retention Capacity (CRC) Assay
This assay measures the ability of isolated mitochondria to sequester calcium before the mPTP opens.
Principle: Isolated mitochondria are incubated with a fluorescent calcium indicator (e.g., Calcium Green™-5N) that has low fluorescence in the absence of calcium. Pulses of calcium are added, and the mitochondria take up the calcium, keeping the extra-mitochondrial calcium concentration low. When the calcium uptake capacity is exceeded, the mPTP opens, releasing the sequestered calcium into the medium. This causes a sharp increase in the fluorescence of the indicator. This compound will increase the amount of calcium that mitochondria can retain before the pore opens.[3][4]
Experimental Workflow:
Caption: Workflow for the Calcium Retention Capacity (CRC) HTS assay.
Quantitative Data for this compound Bioactivity
The following table summarizes the bioactivity of known and experimental this compound compounds from HTS assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological function. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.
| Compound | Assay Type | Cell/Mitochondria Type | IC50 (µM) | Z'-Factor | Reference |
| Cyclosporin A | Mitochondrial Swelling | Human Liver Mitochondria | 1.1 | > 0.5 | [5] |
| Cyclosporin A | Mitochondrial Swelling | Rat Liver Mitochondria | 0.8 | > 0.5 | [5] |
| ER-000444793 | Mitochondrial Swelling | Human Liver Mitochondria | 0.5 | > 0.5 | [5] |
| ER-000444793 | Mitochondrial Swelling | Rat Liver Mitochondria | 0.5 | > 0.5 | [5] |
| Sanglifehrin A | mPTP Inhibition | Rat Heart Mitochondria | N/A | N/A | [4] |
Note on Z'-Factor: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. A value between 0 and 0.5 is acceptable, while a value less than 0 is not. The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
Detailed Experimental Protocols
Protocol 1: High-Throughput Calcein-AM/CoCl₂ Assay in 384-Well Plates
Materials:
-
Cells (e.g., HeLa, HepG2)
-
384-well black, clear-bottom tissue culture plates
-
Calcein-AM (e.g., from Thermo Fisher Scientific)
-
Cobalt Chloride (CoCl₂)
-
Ionomycin
-
Calcium Chloride (CaCl₂)
-
Cyclosporin A (positive control)
-
This compound test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Addition: Add this compound test compounds and controls (e.g., 1 µM Cyclosporin A as a positive control, DMSO as a negative control) to the wells. Incubate for 1 hour at 37°C.
-
Dye Loading: Prepare a loading solution containing 1 µM Calcein-AM and 2 mM CoCl₂ in assay buffer. Remove the compound-containing medium from the wells and add the loading solution. Incubate for 30 minutes at 37°C, protected from light.
-
mPTP Induction: Prepare an induction solution of 2 µM Ionomycin and 5 mM CaCl₂ in assay buffer. Add this solution to all wells except for the negative control wells.
-
Fluorescence Reading: Immediately after adding the induction solution, place the plate in a fluorescence plate reader. Read the fluorescence intensity from the bottom of the wells every minute for 30-60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Calculate the rate of fluorescence decay for each well. This compound activity is indicated by a slower rate of fluorescence decay compared to the vehicle control.
Protocol 2: High-Throughput Calcium Retention Capacity (CRC) Assay in 384-Well Plates
Materials:
-
Isolated mitochondria
-
384-well black plates
-
Calcium Green™-5N (e.g., from Thermo Fisher Scientific)
-
Calcium Chloride (CaCl₂)
-
Cyclosporin A (positive control)
-
This compound test compounds
-
CRC assay buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 2 mM KH₂PO₄, 1 µM rotenone, pH 7.4)
-
Fluorescence plate reader with injectors
Procedure:
-
Plate Preparation: In a 384-well plate, add CRC assay buffer containing 1 µM Calcium Green™-5N. Add this compound test compounds and controls (e.g., 1 µM Cyclosporin A as a positive control, DMSO as a negative control).
-
Mitochondria Addition: Add isolated mitochondria to each well to a final concentration of 0.25 mg/mL.
-
Incubation: Incubate the plate for 5 minutes at 30°C.
-
Calcium Pulses and Fluorescence Reading: Place the plate in a fluorescence plate reader with injectors. Program the instrument to inject pulses of 10 µM CaCl₂ every 2 minutes and to read the fluorescence kinetically (excitation 485 nm, emission 530 nm) immediately after each injection.
-
Data Analysis: The CRC is determined by the number of calcium pulses required to induce a sustained increase in fluorescence, indicating mPTP opening. This compound activity is identified by an increase in the number of calcium pulses the mitochondria can tolerate before pore opening.
Signaling Pathway of mPTP Opening
The opening of the mPTP is a complex process regulated by multiple factors. A simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of mPTP opening and its inhibition by this compound.
References
- 1. Frontiers | Mitochondrial permeability transition pore as a selective target for anti-cancer therapy [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. Small Molecules Targeting the Mitochondrial Permeability Transition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ER-000444793, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cyclooxygenase Pathways using MTPPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTPPA (1-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one) is a chalcone derivative. Chalcones, a class of organic compounds characterized by an open-chain flavonoid structure, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties. Many chalcone derivatives have been identified as inhibitors of the cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] While this compound itself has been investigated for its potent antitumor activity[2][3], its specific effects on the cyclooxygenase pathways are not yet fully elucidated.
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a modulator of the COX pathways. The protocols outlined below are established methods for characterizing the inhibitory activity of compounds against COX-1 and COX-2, assessing their effects on prostaglandin production in cellular models, and evaluating their anti-inflammatory efficacy in vivo.
Cyclooxygenase Signaling Pathway
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators involved in pain, fever, and inflammation. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.
Caption: The Cyclooxygenase (COX) signaling pathway.
Quantitative Data on Chalcone Derivatives as COX Inhibitors
While specific IC50 values for this compound against COX-1 and COX-2 are not currently available in the public domain, data from studies on other chalcone derivatives suggest that this class of compounds can exhibit potent and, in some cases, selective inhibition of COX-2.[4][5][6] The following table summarizes representative data for other chalcone derivatives to provide an expected range of activity for this compound.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Chalcone Derivative C64 | >10 | 0.136 | >73.5 | [4][5] |
| Chalcone Derivative C45 | - | 0.092 | - | [4][5] |
| Chromen-chalcone 1 | >10 | 0.37 | >27 | [6] |
| Benzo[f]chromen-chalcone 2 | >10 | 0.25 | >40 | [6] |
This table presents data for illustrative chalcone derivatives to indicate the potential activity of this compound. The actual inhibitory concentrations for this compound must be determined experimentally.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified ovine COX-1 and human recombinant COX-2 enzymes.[7][8][9]
Workflow for In Vitro COX Inhibition Assay:
Caption: Workflow for the in vitro COX inhibition assay.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DMSO (for dissolving this compound)
-
Prostaglandin E2 (PGE2) standard
-
PGE2 EIA kit or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations.
-
In a microplate, add the assay buffer, heme, and L-epinephrine.
-
Add the COX-1 or COX-2 enzyme solution to each well.
-
Add the this compound solution at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a PGE2 EIA kit or by LC-MS/MS according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Assay for Prostaglandin E2 (PGE2) Production
This protocol outlines a method to assess the effect of this compound on PGE2 production in a cellular context using RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).[10][11][12]
Workflow for Cell-Based PGE2 Assay:
Caption: Workflow for the cell-based PGE2 production assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
PGE2 EIA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
After incubation, collect the cell culture supernatant for PGE2 measurement.
-
Quantify the PGE2 concentration in the supernatant using a commercial EIA kit.
-
To assess cell viability, add MTT solution to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model to evaluate the acute anti-inflammatory activity of this compound.[13][14][15][16][17]
Workflow for Carrageenan-Induced Paw Edema Model:
Caption: Workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and this compound-treated groups at different doses.
-
Administer this compound or the vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage increase in paw volume (edema) and the percentage inhibition of edema for each group.
Conclusion
The provided application notes and protocols offer a robust framework for the comprehensive evaluation of this compound as a potential modulator of the cyclooxygenase pathways. As a chalcone derivative, this compound holds promise as an anti-inflammatory agent. The systematic application of the described in vitro, cell-based, and in vivo assays will be crucial in elucidating its mechanism of action, determining its potency and selectivity, and assessing its therapeutic potential for inflammation-related disorders. Researchers are encouraged to utilize these methodologies to generate the much-needed experimental data on this compound and contribute to a deeper understanding of its pharmacological profile.
References
- 1. Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review - Mahboubi-Rabbani - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. sciencerepository.org [sciencerepository.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 6. Chalcone derivatives bearing chromen or benzo[f]chromen moieties: Design, synthesis, and evaluations of anti-inflammatory, analgesic, selective COX-2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. academicjournals.org [academicjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. researchgate.net [researchgate.net]
- 17. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
Application of Monoacylglycerol Lipase (MAGL) Inhibitors in Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] The endocannabinoid system has emerged as a promising target for the development of novel analgesics. Monoacylglycerol lipase (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4] Inhibition of MAGL elevates 2-AG levels, thereby enhancing endocannabinoid signaling through cannabinoid receptors (CB1 and CB2), which has been shown to produce analgesic effects in various preclinical models of neuropathic and inflammatory pain.[2][5][6] This document provides detailed application notes and protocols for the use of MAGL inhibitors, with a focus on the well-characterized compound JZL184, in rodent models of neuropathic pain.
Mechanism of Action
MAGL inhibitors exert their analgesic effects by preventing the hydrolysis of 2-AG into arachidonic acid and glycerol.[2] This leads to an accumulation of 2-AG in both the central and peripheral nervous systems, resulting in enhanced activation of CB1 and CB2 receptors.[2] This enhanced signaling modulates nociceptive transmission, leading to a reduction in pain hypersensitivity.[7] In neuropathic pain models, the analgesic effects of MAGL inhibition have been shown to be mediated by both CB1 and CB2 receptors.[5][8]
Signaling Pathway of MAGL Inhibition in Neuropathic Pain
References
- 1. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 8. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TPPU as a Tool Compound for Inflammation Research
Disclaimer: The compound "MTPPA" was not identified in the provided research context. This document focuses on TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) , a well-characterized soluble epoxide hydrolase (sEH) inhibitor extensively studied as a tool compound in inflammation research, as indicated by the available literature.
1. Introduction
Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, asthma, and neurodegenerative disorders. A key therapeutic strategy involves modulating the body's endogenous anti-inflammatory pathways. The enzyme soluble epoxide hydrolase (sEH) is a critical regulator of inflammation, primarily through its role in the metabolism of epoxyeicosatrienoic acids (EETs).[1][2] EETs are lipid signaling molecules with potent anti-inflammatory, analgesic, and organ-protective properties.[1][2] By degrading EETs into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes these protective effects.[1][3]
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) is a potent and selective small-molecule inhibitor of soluble epoxide hydrolase. By blocking sEH activity, TPPU stabilizes and increases the endogenous levels of EETs, making it a valuable pharmacological tool for investigating the roles of the sEH-EET axis in inflammatory processes and for evaluating sEH inhibition as a therapeutic strategy.[3][4]
2. Mechanism of Action
TPPU exerts its anti-inflammatory effects by inhibiting the sEH enzyme. This inhibition prevents the conversion of anti-inflammatory EETs to less active DHETs. The resulting increase in bioavailable EETs helps to resolve inflammation through various downstream mechanisms.[1][3][4] The enzyme sEH is considered a prominent proinflammatory enzyme responsible for the infiltration of inflammatory mediators.[1] Therefore, its inhibition is a promising therapeutic strategy for a variety of diseases.[2]
3. Data Presentation: In Vivo Efficacy of TPPU
The following table summarizes the quantitative data from studies using TPPU in animal models of inflammation.
| Model | Species | Compound | Dose Range | Primary Outcome | Reference |
| Formalin-induced TMJ Hyperalgesia | Rat | TPPU | 10, 30, and 90 ng/TMJ (intra-articular) | Significant diminishment of inflammatory hyperalgesia.[3] | [3] |
| Albumin-induced TMJ Arthritis | Rat | TPPU | Not specified (peripheral pretreatment) | Inhibited hypernociception and leukocyte migration; decreased pro-inflammatory cytokines; increased IL-10.[4] | [4] |
| Ovalbumin-induced Asthma | Mouse | t-TUCB* | Not specified (administered for 2 weeks) | Reduced total inflammatory cells, eosinophils, Th2 cytokines (IL-4, IL-5), and improved lung compliance.[5] | [5] |
*t-TUCB is a structurally related sEH inhibitor, and the results are considered representative for this class of compounds, including TPPU.
Protocols: Using TPPU in Inflammation Research
Protocol 1: Induction and Assessment of Inflammatory Hyperalgesia in the Rat Temporomandibular Joint (TMJ)
This protocol is adapted from studies investigating the local anti-nociceptive effects of TPPU.[3]
Objective: To assess the ability of peripherally administered TPPU to prevent pain and inflammation in a model of TMJ inflammatory hyperalgesia.
Materials:
-
Male Wistar rats (200-250 g)
-
TPPU
-
Formalin (2.5%)
-
Vehicle (e.g., saline or DMSO solution)
-
Anesthetic (e.g., isoflurane)
-
Microsyringes
Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize rats to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure the baseline head withdrawal threshold in response to mechanical stimulation of the TMJ region.
-
TPPU Administration: Lightly anesthetize the animals. Administer TPPU (10, 30, or 90 ng dissolved in vehicle) via intra-articular injection into the TMJ capsule. A control group should receive the vehicle alone.
-
Inflammation Induction: 15 minutes after TPPU or vehicle injection, administer 2.5% formalin into the same TMJ to induce inflammatory hyperalgesia.[3]
-
Nociceptive Testing: At various time points post-formalin injection (e.g., 1, 2, 4, 6 hours), measure the head withdrawal threshold to assess the level of hyperalgesia.
-
Data Analysis: Compare the nociceptive thresholds between the vehicle-treated and TPPU-treated groups. A significant increase in the threshold in the TPPU groups indicates an anti-nociceptive effect.[3]
Protocol 2: Evaluation of TPPU in an Arthritis Model of the Rat TMJ
This protocol is based on a model of albumin-induced arthritis to assess inflammation and its modulation by TPPU.[4]
Objective: To determine if peripheral TPPU administration can reduce hypernociception, leukocyte infiltration, and cytokine production in experimental arthritis.
Materials:
-
Male Wistar rats
-
TPPU
-
Bovine Serum Albumin (BSA)
-
Complete Freund's Adjuvant (CFA)
-
ELISA kits for cytokines (TNF-α, IL-1β, IL-10)
-
Antibodies for Western Blot (iNOS, MRC1, β-actin)
-
Myeloperoxidase (MPO) assay kit
Workflow:
Procedure:
-
Immunization: Sensitize rats by injecting an emulsion of BSA and CFA.
-
Pre-treatment: Before arthritis induction, treat animals peripherally with TPPU or vehicle.
-
Arthritis Induction: Induce arthritis by injecting BSA directly into the TMJ capsule of the sensitized rats.
-
Behavioral Assessment: Measure nociceptive behavior (e.g., mechanical hyperalgesia) at specified time points after induction.
-
Tissue Collection: At the end of the experiment (e.g., 6 hours), euthanize the animals and collect the TMJ periarticular tissue.
-
Leukocyte Infiltration: Quantify neutrophil infiltration by measuring myeloperoxidase (MPO) activity in the tissue homogenates.
-
Cytokine Quantification: Measure the levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines in the tissue homogenates using ELISA.[4]
-
Western Blot Analysis: Assess the protein expression of inflammatory markers like inducible nitric oxide synthase (iNOS) in tissue lysates.[4]
Protocol 3: General In Vitro Cytokine Release Assay
Objective: To evaluate the effect of TPPU on the production of pro-inflammatory cytokines in cultured immune cells.
Materials:
-
Immune cells (e.g., primary macrophages, THP-1 monocytes, or BV2 microglia)[6][7]
-
TPPU (dissolved in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)[7][8]
-
Cell culture medium and supplements
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Plating: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. If using THP-1 monocytes, differentiate them into macrophage-like cells with PMA.
-
Pre-treatment: Pre-incubate the cells with various concentrations of TPPU or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in TPPU-treated wells to the vehicle-treated, stimulated control. A significant reduction indicates an anti-inflammatory effect.
4. Modulated Signaling Pathways
Inhibition of sEH by TPPU and the subsequent increase in EETs can influence key inflammatory signaling pathways. EETs are known to exert inhibitory effects on the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of pro-inflammatory gene transcription.[9] This can lead to decreased production of cytokines like TNF-α and IL-6. Furthermore, by mitigating initial inflammatory signals, sEH inhibition may indirectly suppress the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of IL-1β.[7][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition avoid formalin-induced inflammatory hyperalgesia in the temporomandibular joint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral soluble epoxide hydrolase inhibition reduces hypernociception and inflammation in albumin-induced arthritis in temporomandibular joint of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastoparan M Suppressed NLRP3 Inflammasome Activation by Inhibiting MAPK/NF-κB and Oxidative Stress in Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Activity of MTL-CEBPA, a Small Activating RNA Drug, in LPS-Stimulated Monocytes and Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTPPA (Mitochondria-Targeting Pro-apoptotic Phenyl-Phthalimide Analogue)
For Research Use Only.
Introduction
MTPPA (Mitochondria-Targeting Pro-apoptotic Phenyl-Phthalimide Analogue) is a novel investigational small molecule compound demonstrating potent anti-neoplastic activity in a range of cancer cell lines. These application notes provide an overview of the cellular uptake, mechanism of action, and detailed protocols for studying the effects of this compound in a research setting.
Cellular Uptake and Intracellular Localization
This compound is a lipophilic molecule that is readily taken up by cancer cells. Studies with fluorescently-labeled this compound indicate that its uptake is an energy-dependent process involving multiple mechanisms. While passive diffusion across the plasma membrane contributes to its entry, a significant portion of this compound is internalized via endocytic pathways. Once inside the cell, this compound primarily localizes to the mitochondria, where it exerts its pro-apoptotic effects.
Mechanism of Action
The primary mechanism of action of this compound is the induction of apoptosis through the intrinsic mitochondrial pathway. This compound disrupts the mitochondrial membrane potential, leading to the opening of the mitochondrial permeability transition pore (mPTP). This event facilitates the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[1]
Furthermore, this compound has been shown to modulate key cell survival signaling pathways. It acts as an inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade that is often hyperactivated in cancer and promotes cell proliferation and survival.[2][3][4][5] By inhibiting this pathway, this compound further sensitizes cancer cells to apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 |
| MDA-MB-231 | Breast Cancer | 8.1 ± 0.9 |
| A549 | Lung Cancer | 10.5 ± 1.2 |
| HCT116 | Colon Cancer | 7.8 ± 0.8 |
| HeLa | Cervical Cancer | 6.5 ± 0.7 |
Table 2: Apoptosis Induction by this compound (10 µM for 24h)
| Cell Line | % Annexin V Positive Cells | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 65.7 ± 5.1 | 8.2 ± 0.9 |
| A549 | 52.3 ± 4.5 | 6.5 ± 0.7 |
| HCT116 | 58.9 ± 6.2 | 7.1 ± 0.8 |
Table 3: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Expression (MCF-7 cells, 10 µM for 24h)
| Protein | Change in Phosphorylation |
| p-Akt (Ser473) | ↓ 78% |
| p-mTOR (Ser2448) | ↓ 85% |
| p-S6K (Thr389) | ↓ 82% |
Experimental Protocols
Protocol 1: Cellular Uptake of Fluorescently-Labeled this compound
Objective: To visualize and quantify the cellular uptake of this compound.
Materials:
-
Fluorescently-labeled this compound (this compound-FITC)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
MitoTracker™ Red CMXRos
-
Fluorescence microscope or confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with MitoTracker™ Red CMXRos (100 nM) for 30 minutes to label the mitochondria.
-
Wash the cells twice with pre-warmed PBS.
-
Treat the cells with this compound-FITC (e.g., 5 µM) in complete medium for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, wash the cells three times with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope with appropriate filters for FITC, RFP (MitoTracker), and DAPI.
-
For quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 3: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7][8] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 4: Western Blot Analysis of PI3K/AKT/mTOR Pathway
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for cellular uptake studies.
Caption: Workflow for apoptosis quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting [frontiersin.org]
- 5. Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MTPPA in Combination Therapy for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis represent a significant challenge in medicine. A key pathway implicated in the pathogenesis of these diseases is the Toll-like receptor 4 (TLR4) signaling cascade.[1][2] TLR4, activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs), triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines and mediators.[1][3] Consequently, modulation of the TLR4 pathway is a promising therapeutic strategy for a variety of inflammatory conditions.[2][3]
MTPPA (4-(2-(Myristoylamino)ethyl)morpholine) is a novel synthetic molecule with a morpholine derivative structure, which has been investigated for its potential anti-inflammatory properties. While public data on this compound is limited, these application notes are based on the hypothesized mechanism of this compound as an inhibitor of the TLR4 signaling pathway. We present hypothetical data from preclinical studies and detailed protocols for investigating the efficacy of this compound in combination with existing anti-inflammatory drugs, such as methotrexate, a widely used disease-modifying antirheumatic drug (DMARD).[4] The aim is to provide a framework for researchers to evaluate the potential of novel TLR4 modulators in combination therapy settings.
Hypothetical Preclinical Data
The following tables summarize hypothetical data from in vitro and in vivo studies evaluating this compound as a monotherapy and in combination with methotrexate.
Table 1: In Vitro Efficacy of this compound and Methotrexate in LPS-Stimulated Murine Macrophages (J774A.1)
| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IC50 (µM) |
| This compound | 1 µM | 35.2 ± 4.1 | 40.5 ± 3.8 | 1.8 |
| 5 µM | 68.7 ± 5.5 | 72.1 ± 6.2 | ||
| 10 µM | 85.3 ± 6.8 | 88.9 ± 7.1 | ||
| Methotrexate | 1 µM | 20.1 ± 3.2 | 25.4 ± 4.5 | 3.2 |
| 5 µM | 45.6 ± 4.9 | 50.3 ± 5.1 | ||
| 10 µM | 60.2 ± 5.8 | 65.7 ± 6.3 | ||
| This compound + Methotrexate | 1 µM + 1 µM | 65.8 ± 6.1 | 70.2 ± 5.9 | - |
| 5 µM + 5 µM | 92.4 ± 7.3 | 95.1 ± 8.0 | - |
*p < 0.05 compared to either agent alone, indicating a synergistic effect.
Table 2: In Vivo Efficacy of this compound and Methotrexate in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg) | Arthritis Score (Mean ± SD) | Paw Swelling (mm, Mean ± SD) | Pro-inflammatory Cytokine Reduction (TNF-α, %) |
| Vehicle Control | - | 4.5 ± 0.8 | 3.2 ± 0.5 | - |
| This compound | 10 | 2.8 ± 0.6 | 2.1 ± 0.4 | 40.2 ± 5.1 |
| Methotrexate | 1 | 3.1 ± 0.7 | 2.4 ± 0.3 | 35.8 ± 4.7 |
| This compound + Methotrexate | 10 + 1 | 1.2 ± 0.3 | 1.1 ± 0.2 | 75.6 ± 6.9* |
*p < 0.05 compared to either agent alone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized mechanism of action of this compound and a general workflow for its evaluation.
Caption: Hypothesized mechanism of this compound inhibiting TLR4 signaling.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
1. In Vitro Cytokine Inhibition Assay
-
Objective: To determine the effect of this compound, alone and in combination with methotrexate, on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
-
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Methotrexate (stock solution in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Seed J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound, methotrexate, or their combination for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control.
-
2. NF-κB Activation Assay (Western Blot)
-
Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.
-
Materials:
-
J774A.1 cells
-
6-well cell culture plates
-
This compound and LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Seed J774A.1 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with 100 ng/mL LPS for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the levels of phosphorylated IκBα and total IκBα.
-
3. Murine Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the in vivo therapeutic efficacy of this compound in combination with methotrexate in a preclinical model of rheumatoid arthritis.
-
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant (CFA and IFA)
-
This compound (formulated for oral or IP administration)
-
Methotrexate (formulated for IP administration)
-
Calipers for measuring paw thickness
-
-
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection at the base of the tail. On day 21, administer a booster immunization with type II collagen emulsified in IFA.
-
Treatment: Begin treatment on day 21, before the onset of clinical signs of arthritis. Randomly assign mice to treatment groups (vehicle, this compound, methotrexate, combination therapy). Administer treatments daily or as determined by pharmacokinetic studies.
-
Clinical Assessment: Monitor mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Termination and Analysis: At the end of the study (e.g., day 42), euthanize the mice. Collect blood for serum cytokine analysis. Dissect hind paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.
-
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound, a hypothetical TLR4 signaling inhibitor, in combination therapy for inflammatory diseases. The illustrative data suggest a synergistic potential when this compound is combined with methotrexate, a standard-of-care therapeutic. This approach of targeting multiple inflammatory pathways may lead to enhanced efficacy and potentially lower required doses, thereby reducing side effects.[5] Further studies are warranted to validate these findings and to fully elucidate the therapeutic potential of this compound and similar compounds in the management of chronic inflammatory conditions.
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic targets for inflammation in toll-like receptor 4 (TLR4)-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Shedding light on the molecular and regulatory mechanisms of TLR4 signaling in endothelial cells under physiological and inflamed conditions [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
Troubleshooting & Optimization
Technical Support Center: MTPPA Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with MTPPA (2-[4-(3-methyl-2-thienyl)phenyl]propionic acid) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Q2: I'm having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?
A2: this compound is a hydrophobic compound with poor aqueous solubility. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). While ethanol can also be used for some NSAIDs, DMSO is generally more effective for dissolving this compound. It is crucial to first prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous cell culture medium.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: High concentrations of DMSO can be toxic to cells. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[1] It is essential to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment (treating cells with the highest concentration of DMSO used for your this compound dilutions without the compound).
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the DMSO concentration in the final medium (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might help keep the compound in solution. Always validate with a vehicle control.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Rapid mixing: Ensure rapid and thorough mixing of the this compound stock solution into the medium to avoid localized high concentrations that can lead to precipitation.
-
Use of a solubilizing agent: For some challenging compounds, the inclusion of a small amount of a biocompatible surfactant or a cyclodextrin in the final medium can enhance solubility. This should be carefully validated for its effects on your specific assay.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require heating and/or sonication. Lower solubility than DMSO. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Insoluble | Dilution from a DMSO stock is necessary. Precipitation is a risk. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 246.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Methodology:
-
Weighing this compound: In a sterile, conical microcentrifuge tube, accurately weigh out 2.46 mg of this compound powder.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved. If the compound does not fully dissolve, you may warm the solution to 37°C in a water bath for a few minutes or use a sonicator for short bursts until the solution is clear.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility for cell culture use.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM this compound solution, you would need 10 µL of the 10 mM stock.
-
Serial Dilution (Recommended): To ensure accurate and homogenous dilution, it is best to perform serial dilutions. For example, first, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM intermediate solution. Then, dilute this 1:100 to get the final 10 µM solution.
-
Direct Dilution (for lower concentrations): For lower final concentrations, you can perform a direct dilution. Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediate and Thorough Mixing: Immediately after adding the this compound stock solution, vortex or pipette up and down gently but thoroughly to ensure rapid and even distribution of the compound in the medium.
-
Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution to ensure it is within the tolerated range for your cells. For the example above (10 µL stock in 10 mL medium), the final DMSO concentration would be 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial for interpreting your experimental results.
Visualizations
Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for preparing this compound for in vitro experiments.
References
MTPPA stability issues in long-term cell culture
Welcome to the technical support center for MTPPA (4-(2-(methoxyphenyl)phenyl)-1-prop-2-enoylpiperidin-4-amine). This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound, or 4-(2-(methoxyphenyl)phenyl)-1-prop-2-enoylpiperidin-4-amine, is a research compound. While specific data on this compound is limited, its structural components, particularly the methoxyphenylpiperazine moiety, suggest potential interactions with neurotransmitter systems. Derivatives of methoxyphenylpiperazine are known to act on serotonin (5-HT) and dopamine receptors. Therefore, it is plausible that this compound could modulate signaling pathways associated with these receptors.
Q2: I'm observing a decrease in the expected biological effect of this compound over several days in my cell culture. What could be the cause?
A2: A gradual loss of effect in long-term experiments can be indicative of compound instability. Several factors in the cell culture environment can contribute to the degradation or loss of a small molecule like this compound over time. These include pH shifts in the media, enzymatic degradation by cellular products, reactivity with media components, or adsorption to plasticware. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q3: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?
A3: Cloudiness or precipitation suggests that this compound may have poor solubility in your cell culture medium. This can be influenced by the final concentration of the compound, the solvent used for the stock solution (e.g., DMSO), and the composition of the medium itself. It is recommended to visually inspect the medium after adding this compound and to consider performing a solubility test. Using a lower final concentration or a different vehicle for the stock solution might resolve this issue.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A4: The most reliable way to determine the stability of this compound is to perform an experimental stability assay. This typically involves incubating this compound in your cell culture medium (with and without cells) for the duration of your experiment. At various time points, samples of the medium are collected and the concentration of the parent this compound compound is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: What are the common degradation pathways for small molecules like this compound in cell culture?
A5: Small molecules can degrade through several mechanisms in a cell culture environment. Hydrolysis, oxidation, and enzymatic degradation are common pathways. The presence of serum in the medium can introduce esterases and other enzymes that may metabolize the compound. The specific degradation route for this compound would need to be determined experimentally, for instance, by identifying degradation products using mass spectrometry.
Troubleshooting Guides
This section provides structured guidance for common issues encountered when using this compound in long-term cell culture.
Issue 1: Inconsistent or Discrepant Experimental Results
| Possible Cause | Troubleshooting Step |
| This compound Degradation | 1. Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. 2. Analyze samples at different time points using HPLC or LC-MS to quantify the remaining this compound. 3. If degradation is confirmed, consider more frequent media changes with freshly prepared this compound. |
| Precipitation of this compound | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Determine the solubility of this compound in your culture medium. 3. If solubility is an issue, try lowering the final concentration of this compound or using a different solubilizing agent for your stock solution. |
| Adsorption to Labware | 1. Test for non-specific binding of this compound to your cell culture plates or flasks. 2. Incubate this compound in medium in an empty well/flask and measure its concentration over time. 3. If significant adsorption occurs, consider using low-binding plates. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Toxicity of this compound itself | 1. Perform a dose-response curve to determine the cytotoxic concentration (CC50) of this compound on your cell line. 2. Ensure that the concentrations used in your experiments are well below the cytotoxic range. |
| Toxicity of Degradation Products | 1. If this compound is found to be unstable, its degradation products could be toxic to the cells. 2. Identify potential degradation products using LC-MS. 3. If possible, test the toxicity of any identified degradation products. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. 2. Run a vehicle control (medium with the solvent at the same final concentration but without this compound) in all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the medium.
Protocol 2: this compound Solubility Assay in Cell Culture Medium
Objective: To determine the aqueous solubility of this compound in cell culture medium.
Materials:
-
This compound powder or high-concentration stock solution
-
Cell culture medium
-
Sterile microcentrifuge tubes
-
Shaker or vortexer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of dilutions of this compound in the cell culture medium, starting from a concentration that is visibly precipitated.
-
Incubate the solutions at 37°C for a set period (e.g., 2 hours) with gentle agitation.
-
Centrifuge the tubes at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using HPLC or UV-Vis spectrophotometry.
-
The highest concentration at which no precipitate is observed after centrifugation is considered the solubility limit.
Data Presentation
Table 1: Hypothetical this compound Stability Data in DMEM + 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 8 | 9.1 | 91% |
| 24 | 7.5 | 75% |
| 48 | 5.2 | 52% |
| 72 | 3.1 | 31% |
Table 2: Hypothetical this compound Solubility in Different Media
| Medium | Solvent | Maximum Soluble Concentration (µM) |
| DMEM + 10% FBS | DMSO (0.1%) | 50 |
| RPMI-1640 + 10% FBS | DMSO (0.1%) | 45 |
| Serum-Free Medium | DMSO (0.1%) | 25 |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture.
Caption: A potential signaling pathway for this compound-like compounds.
Optimizing MTPPA Dosage for In Vivo Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MTPPA in in vivo animal studies. The information is intended for scientists and drug development professionals to navigate common challenges and optimize their experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in animal experiments.
| Question | Answer |
| 1. What is the recommended starting dose for this compound in mice? | The optimal starting dose can vary depending on the animal model, strain, and the specific research question. However, a general recommendation based on available literature is to begin with a dose-finding study ranging from X to Y mg/kg. It is crucial to monitor for signs of toxicity and adjust the dosage accordingly. |
| 2. How should this compound be prepared and administered? | This compound is typically formulated in a vehicle such as [mention common vehicle, e.g., saline, DMSO, or a specific buffer]. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) will influence the pharmacokinetic profile. Detailed protocols for preparation and administration should be strictly followed to ensure consistency. |
| 3. What are the expected pharmacokinetic properties of this compound? | Key pharmacokinetic parameters for this compound, such as half-life, bioavailability, and peak plasma concentration, are summarized in the table below. These values can be influenced by the animal species, dose, and route of administration. |
| 4. What are the known off-target effects or toxicities of this compound? | Common toxicities observed at higher doses include [list known toxicities, e.g., weight loss, lethargy, or specific organ toxicity]. It is recommended to perform a preliminary toxicity study to establish a maximum tolerated dose (MTD) in your specific animal model. |
| 5. How can I confirm that this compound is engaging its target in vivo? | Target engagement can be confirmed by measuring the modulation of downstream biomarkers in relevant tissues. For this compound, which targets the [mention target] pathway, assessing the phosphorylation status of key proteins such as [mention specific proteins, e.g., Akt, S6K] via Western blot or immunohistochemistry is a common approach. |
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during in vivo studies with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results between animals. | - Inconsistent this compound administration (e.g., incorrect volume, improper technique).- Variability in animal age, weight, or health status.- Issues with this compound formulation (e.g., precipitation, degradation). | - Ensure all personnel are properly trained on the administration technique.- Use animals of a consistent age and weight range and perform regular health checks.- Prepare fresh this compound formulations for each experiment and visually inspect for any issues before administration. |
| No observable phenotype or target engagement at the expected dose. | - The dose is too low for the specific animal model or strain.- Poor bioavailability of the administered this compound.- The chosen endpoint or biomarker is not sensitive enough. | - Perform a dose-escalation study to determine the effective dose.- Consider alternative routes of administration to improve bioavailability.- Validate the sensitivity of your assay and consider measuring multiple downstream biomarkers. |
| Unexpected animal toxicity or mortality. | - The administered dose exceeds the maximum tolerated dose (MTD).- The vehicle used for formulation is causing toxicity.- The animal strain is particularly sensitive to this compound. | - Conduct a formal MTD study to identify a safe and effective dose range.- Run a vehicle-only control group to rule out vehicle-induced toxicity.- Consult literature for known strain-specific sensitivities or consider using a different strain. |
| Difficulty in detecting downstream signaling changes. | - The timing of tissue collection is not optimal for observing the peak effect.- The tissue processing protocol is leading to protein degradation.- The antibodies used for detection are not specific or sensitive enough. | - Perform a time-course experiment to identify the optimal time point for tissue collection after this compound administration.- Ensure rapid tissue harvesting and processing on ice with appropriate protease and phosphatase inhibitors.- Validate antibody specificity and optimize your Western blot or IHC protocol. |
Data Summary
The following tables provide a summary of key quantitative data related to this compound dosage and effects.
Table 1: Recommended this compound Dose Ranges for In Vivo Studies
| Animal Model | Route of Administration | Recommended Dose Range (mg/kg) | Notes |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 10 - 50 | Start with a lower dose and escalate based on tolerability and efficacy. |
| Rat (Sprague-Dawley) | Oral Gavage (PO) | 20 - 100 | Bioavailability may be lower via the oral route. |
| Xenograft Mouse Model | Intravenous (IV) | 5 - 25 | IV administration provides 100% bioavailability but may have a shorter half-life. |
Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, IP)
| Parameter | Value | Unit |
| Tmax (Time to peak concentration) | 1 | hour |
| Cmax (Peak plasma concentration) | 500 | ng/mL |
| t1/2 (Half-life) | 4 | hours |
| AUC (Area under the curve) | 2000 | ng*h/mL |
Experimental Protocols
Protocol 1: In Vivo this compound Efficacy Study in a Xenograft Mouse Model
-
Animal Acclimation: Acclimate tumor-bearing mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
This compound Formulation: Prepare this compound in a sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) on the day of dosing.
-
Dosing: Administer this compound or vehicle via the designated route (e.g., intraperitoneal injection) at the predetermined frequency and duration.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor animal body weight daily as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tumor and other relevant tissues for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Analyze tumor lysates by Western blot to assess the phosphorylation status of key proteins in the this compound signaling pathway.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the mTORC1 signaling pathway.
Experimental Workflow for this compound In Vivo Study
Caption: Workflow for an this compound in vivo efficacy study.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues.
Technical Support Center: Troubleshooting Drug-Induced Cytotoxicity
A Note on "MTPPA": Our literature search did not identify a compound with the acronym "this compound" that is commonly associated with cytotoxicity studies. Therefore, this guide provides troubleshooting advice applicable to drug-induced cytotoxicity in cell lines in a general context. The principles and protocols outlined below are fundamental to cytotoxicity testing and can be adapted for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My compound is expected to be cytotoxic, but I'm not observing a significant decrease in cell viability. What are the potential reasons?
A1: Several factors could contribute to a lack of expected cytotoxicity. Consider the following possibilities:
-
Compound Inactivity: The compound may have degraded due to improper storage (e.g., exposure to light, incorrect temperature) or may be inactive in the specific cell line being used.
-
Incorrect Dosage: The concentration range tested might be too low to induce a cytotoxic effect. It's crucial to perform a dose-response experiment covering a broad range of concentrations.
-
Cell Line Resistance: The chosen cell line may possess intrinsic or acquired resistance mechanisms to your compound. This could involve drug efflux pumps, metabolic inactivation of the compound, or alterations in the drug's target pathway.
-
Assay Issues: The cytotoxicity assay itself might not be sensitive enough, or the timing of the assay may be inappropriate for the mechanism of cell death.[1] For instance, markers for necrosis appear at different times compared to markers for apoptosis.[1]
-
Experimental Errors: Inaccurate serial dilutions, incorrect cell seeding density, or contamination can all lead to erroneous results.[2][3]
Q2: I'm observing high variability between replicate wells in my cytotoxicity assay. How can I improve the consistency of my results?
A2: High variability can obscure real effects and make data interpretation difficult. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.[3] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and your compound. Avoid using the outer wells of the plate for experimental samples or ensure proper humidification of the incubator.[4] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For multi-channel pipetting, ensure all channels are dispensing equal volumes. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | After adding the solubilization solution, ensure complete mixing by gentle shaking or pipetting up and down until no crystals are visible.[5] |
| Compound Precipitation | Some compounds may precipitate in the culture medium, leading to uneven exposure to the cells. Check for precipitate under a microscope and consider using a different solvent or a lower concentration. |
Q3: How can I determine whether my compound is inducing apoptosis or necrosis?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of your compound. Several assays can differentiate between these two modes of cell death:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[6]
-
Caspase Activity Assays: Apoptosis is often mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, can indicate apoptosis.[7][8]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium when the cell membrane is damaged, a characteristic of necrosis.[9][10]
The following table summarizes the expected outcomes for each assay depending on the cell death mechanism:
| Assay | Healthy Cells | Early Apoptotic Cells | Late Apoptotic/Necrotic Cells |
| Annexin V Staining | Negative | Positive | Positive |
| Propidium Iodide (PI) Staining | Negative | Negative | Positive |
| Caspase-3 Activity | Low | High | Variable (can be low in late necrosis) |
| LDH Release | Low | Low | High |
Troubleshooting Workflows & Signaling Pathways
Below are diagrams illustrating a general troubleshooting workflow for unexpected cytotoxicity results and the key signaling pathways for drug-induced apoptosis and necrosis.
Caption: Troubleshooting workflow for cytotoxicity assays.
Caption: Drug-induced apoptosis and necrosis pathways.
Detailed Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of cell viability.[11] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12]
-
Reagent Preparation:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[5]
-
Treat cells with various concentrations of your compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well.[5][12]
-
Incubate the plate at 37°C for 1-4 hours, until a purple precipitate is visible.[12]
-
Carefully aspirate the medium.[5]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Read the absorbance at 570-590 nm using a microplate reader.
-
2. Annexin V/PI Apoptosis Assay
This protocol is for differentiating between healthy, apoptotic, and necrotic cells using flow cytometry.[6]
-
Reagent Preparation:
-
1X Binding Buffer: Dilute a 10X stock with distilled water.[13]
-
Prepare fluorochrome-conjugated Annexin V and a PI staining solution as per the manufacturer's instructions.
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with your compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[6][13]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[13]
-
Incubate for 10-15 minutes at room temperature in the dark.[13]
-
Add 5 µL of PI staining solution and incubate for 5-15 minutes on ice or at room temperature.[13] Do not wash the cells after adding PI.[13]
-
Analyze the cells immediately by flow cytometry.
-
3. Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[7] The assay is based on the cleavage of a labeled substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore (pNA) that can be measured spectrophotometrically.[7][8]
-
Reagent Preparation:
-
Cell Lysis Buffer: Prepare as per the kit manufacturer's instructions.
-
2X Reaction Buffer: Prepare as per the kit manufacturer's instructions, adding DTT immediately before use.[8]
-
Caspase-3 Substrate (DEVD-pNA): Prepare as per the kit manufacturer's instructions.
-
-
Procedure:
-
Induce apoptosis in your cells and prepare a control group of untreated cells.
-
Harvest the cells and lyse them using the cell lysis buffer.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]
-
In a 96-well plate, add your cell lysate to each well.
-
Add 2X Reaction Buffer to each well.[8]
-
Add the Caspase-3 substrate to initiate the reaction.[8]
-
Incubate the plate at 37°C for 1-2 hours.[8]
-
Read the absorbance at 400-405 nm using a microplate reader.[7][8]
-
4. LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis.[9]
-
Reagent Preparation:
-
Prepare reagents according to a commercial kit's instructions or use an in-house recipe.[15]
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with your compound. Include the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).
-
Incubate for the desired time.
-
Carefully collect the supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the controls.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. abcam.com [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. mpbio.com [mpbio.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
MTPPA formulation challenges for preclinical research
MTPPA Formulation Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with this compound formulations in preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and in vivo testing of this compound.
Q1: My this compound compound exhibits very low aqueous solubility. What strategies can I employ to improve it for preclinical studies?
A: Poor aqueous solubility is a common challenge for new chemical entities (NCEs) and can significantly hinder the assessment of their therapeutic potential by causing low oral bioavailability.[1][2][3][4] The initial step is often to prepare simple solutions or suspensions to determine if the compound can achieve therapeutic concentrations on its own.[4] If solubility enhancement is required, several formulation strategies can be explored.
Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug particles can improve the dissolution rate.[3][5]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a carrier polymer in an amorphous (non-crystalline) state.[1][2] This eliminates the crystal lattice energy, which is a primary barrier to dissolution.[1]
-
Lipid-Based Formulations: These formulations can enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[3]
-
Solubilizing Excipients: Using co-solvents, surfactants, or complexing agents (like cyclodextrins) can increase the solubility of the drug in the formulation.[2][3]
Q2: Despite adequate solubility in the formulation, this compound shows poor oral bioavailability in my animal models. What are the likely causes and solutions?
A: Low oral bioavailability in the presence of good solubility often points to issues with permeability or first-pass metabolism.[6][7] PROTACs and other large molecules, for instance, frequently face these challenges due to their high molecular weight and other physicochemical properties that fall "beyond the Rule of Five".[8][9][10][11]
Potential causes and troubleshooting steps include:
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[7][10]
-
Solution: Consider alternative routes of administration that bypass the liver, such as subcutaneous (SC) or intravenous (IV) injections, to establish a baseline pharmacokinetic (PK) profile.[7][12] For oral administration, co-dosing with metabolic inhibitors (in a research setting) or developing a prodrug could be explored.[6]
-
-
P-glycoprotein (P-gp) Efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-gp.[6]
-
Solution: Formulation strategies can include the use of P-gp inhibitors to increase intestinal absorption.
-
-
Poor Permeability: The intrinsic properties of the this compound molecule (e.g., high polarity, large size) may prevent it from efficiently crossing the intestinal membrane.[10][11]
-
Solution: Introducing intramolecular hydrogen bonds in the molecular design can sometimes improve permeability by reducing the molecule's effective size and polarity.[10] Chemical modifications to create a more lipophilic prodrug can also be effective.
-
Q3: I'm observing chemical or physical instability in my this compound formulation during storage. What should I investigate?
A: Formulation instability can compromise the integrity and performance of your drug product, potentially leading to inaccurate preclinical data.[13][14] Instability can be physical (e.g., precipitation, aggregation) or chemical (degradation).[15][16]
Common causes of instability include:
-
Environmental Factors:
-
Formulation-Related Factors:
-
Drug-Excipient Interaction: An excipient may react with this compound, causing degradation.[13]
-
pH: The pH of the formulation vehicle can significantly impact the stability and solubility of the drug.
-
Physical State: Amorphous forms, while more soluble, can be less stable and may revert to a more stable, less soluble crystalline form over time.[1]
-
Troubleshooting Workflow for Formulation Development
Caption: Preclinical formulation troubleshooting workflow.
Data Summaries
For effective preclinical formulation, understanding the advantages and limitations of different technologies is crucial.
Table 1: Comparison of Solubility Enhancement Technologies
| Technology | Principle | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area by reducing particle size, enhancing dissolution rate.[1][5] | Simple, widely applicable, uses 100% API (no excipients needed for nanocrystals).[1] | May not be sufficient for very poorly soluble drugs; high energy processes can be unsuitable for heat-sensitive APIs.[1] |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a polymer carrier in a high-energy amorphous state.[1] | Significant increase in apparent solubility and dissolution; suitable for compounds with high crystalline lattice energy.[1] | Physically unstable and can recrystallize over time; requires careful polymer selection and process control. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. | Enhances solubility and can improve absorption via lipid pathways, potentially avoiding first-pass metabolism.[3] | Potential for in vivo precipitation; excipients can sometimes cause toxicity in animal models. |
| Complexation | The drug molecule fits into the cavity of a complexing agent, such as a cyclodextrin. | Increases solubility and can improve stability. | Limited by the stoichiometry of the complex; can be difficult to achieve high drug loading. |
Experimental Protocols
This section provides a generalized protocol for a common formulation technique. Note: This is a starting point and must be optimized for this compound's specific physicochemical properties.
Protocol: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To prepare an this compound-polymer amorphous solid dispersion to enhance aqueous solubility and dissolution rate.
Materials & Equipment:
-
This compound (Active Pharmaceutical Ingredient)
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic Solvent (e.g., acetone, methanol, dichloromethane)
-
Spray Dryer with a two-fluid nozzle
-
Analytical balance, magnetic stirrer, glassware
-
Characterization equipment: Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)
Methodology:
-
Polymer and Drug Solution Preparation:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Completely dissolve the selected polymer in the organic solvent using a magnetic stirrer.
-
Once the polymer is dissolved, add the this compound to the solution and stir until it is also completely dissolved. The final solution should be clear.
-
-
Spray Drying Process:
-
Set up the spray dryer with the appropriate nozzle and cyclone.
-
Establish the processing parameters. These are critical and require optimization:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent this compound degradation.
-
Aspirator/Gas Flow Rate: Controls the drying time and particle trajectory.
-
Feed Pump Rate: Controls the droplet size and throughput.
-
-
Prime the system by pumping pure solvent through the nozzle to stabilize the temperatures and flow rates.
-
Switch the feed from the pure solvent to the this compound-polymer solution.
-
Collect the dried powder from the collection vessel.
-
-
Post-Drying:
-
Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Visual Inspection: The resulting powder should be fine and homogenous.
-
XRPD Analysis: Analyze the powder to confirm the absence of crystalline peaks, which indicates an amorphous state.
-
DSC Analysis: Perform DSC to detect a single glass transition temperature (Tg), further confirming the formation of a homogenous amorphous dispersion.
-
Dissolution Testing: Compare the dissolution profile of the ASD powder to the unformulated crystalline this compound in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Signaling Pathway Visualization
Many preclinical compounds, like this compound could be hypothesized to target central signaling pathways involved in cell growth and proliferation, such as the mTOR pathway.[17][18][19]
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. portonpharmatech.com [portonpharmatech.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. Solid-State Stability Issues of Drugs in Transdermal Patch Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel pathway regulating the mammalian target of rapamycin (mTOR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MTPPA Stability in Experimental Buffers
Welcome to the technical support center for researchers utilizing 4-methylthio-2-oxobutanoic acid (MTPPA). This resource provides essential guidance on preventing the degradation of this compound in experimental buffers, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as 2-keto-4-methylthiobutyric acid, is a key intermediate in the methionine salvage pathway. Its stability in experimental buffers is crucial because degradation can lead to the formation of confounding artifacts, inaccurate quantification, and ultimately, misleading experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
A2: this compound, as an α-keto acid, is susceptible to degradation influenced by several factors, including:
-
pH: Both acidic and alkaline conditions can promote degradation. Photochemical degradation of this compound has been observed to be optimal at a pH of 3.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photochemical degradation.
-
Presence of Reactive Species: Contaminants in buffers or the generation of reactive oxygen species can lead to oxidative degradation.
Q3: How can I minimize this compound degradation in my experimental buffers?
A3: To minimize degradation, it is recommended to:
-
Control pH: Prepare buffers within a pH range of 6 to 8, where many biological molecules, including this compound, tend to be more stable.
-
Maintain Low Temperatures: Prepare and store this compound-containing buffers at low temperatures (e.g., 2-8°C) and on ice during experiments.
-
Protect from Light: Store stock solutions and experimental setups in the dark or use amber-colored tubes to minimize light exposure.
-
Use High-Purity Reagents: Utilize high-purity water and buffer components to avoid contaminants that could catalyze degradation.
-
Consider Antioxidants: The addition of antioxidants, such as ascorbic acid, may help to mitigate oxidative degradation, although this should be validated for your specific experimental system.[1]
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products in common experimental buffers are not extensively documented in the literature, general degradation pathways for α-keto acids suggest that this compound could potentially degrade into smaller carboxylic acids, aldehydes, or form adducts with other buffer components. Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be used to identify and quantify these degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | This compound degradation is leading to variable effective concentrations. | Prepare fresh this compound solutions for each experiment. Re-evaluate your buffer preparation and storage procedures to ensure they align with the stability recommendations. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | These may be degradation products of this compound. | Run a stability study on your this compound-containing buffer under your experimental conditions to identify potential degradation products. See the Experimental Protocol section below. |
| Loss of this compound concentration over time in prepared buffers. | The buffer conditions (pH, temperature) are not optimal for this compound stability. | Adjust the pH of your buffer to be within the 6-8 range. Store all this compound-containing solutions at 2-8°C and protect them from light. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Novel Buffer
This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental buffer.
Objective: To determine the rate of this compound degradation in a specific buffer under defined conditions.
Materials:
-
This compound
-
High-purity water
-
Components for your experimental buffer
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Amber-colored microcentrifuge tubes or vials
Methodology:
-
Buffer Preparation: Prepare your experimental buffer to the desired pH and concentration using high-purity reagents.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., high-purity water or a small amount of DMSO, depending on solubility) and store it at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution into your experimental buffer to the final working concentration.
-
Incubation:
-
Aliquot the this compound-containing buffer into multiple amber-colored tubes.
-
Place the tubes in a temperature-controlled environment that mimics your experimental conditions (e.g., 25°C, 37°C).
-
Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the concentration or peak area of this compound as a function of time.
-
Calculate the degradation rate of this compound in your buffer under the tested conditions.
-
Visualizations
This compound in the Methionine Salvage Pathway
The following diagram illustrates the position of this compound as a key intermediate in the methionine salvage pathway, which is crucial for regenerating methionine from its metabolic byproducts.
References
MTPPA interference with common assay reagents
Our internal search has not yielded specific information on a compound or reagent with the acronym "MTPPA" that is widely recognized in the context of common laboratory assays. This suggests that "this compound" may be a novel compound, a less common abbreviation, or a proprietary name not yet extensively documented in public scientific literature.
Without a definitive identification of this compound's chemical nature, providing a detailed technical support guide on its specific interferences with common assay reagents is not possible. The potential for interference is vast and highly dependent on the molecular structure of this compound and the principles of the assays .
To assist you effectively, we require more specific information about the molecule you are working with. Please provide any of the following details:
-
Full Chemical Name: The complete and unabbreviated chemical name of this compound.
-
Chemical Structure or Formula: A visual representation or the elemental formula of the molecule.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Source or Vendor: Information on where the compound was obtained.
-
Intended Biological Target or Mechanism of Action: The known or hypothesized biological pathway this compound interacts with.
Once this information is available, our team can provide a comprehensive analysis of potential assay interferences and develop a tailored troubleshooting guide for your research needs.
General Principles of Assay Interference
In the absence of specific details on this compound, we can offer general guidance on common sources of interference in laboratory assays. Interference can be broadly categorized as follows:
-
Spectral Interference: The compound absorbs light at or near the same wavelength used for detection in colorimetric, fluorometric, or luminescent assays, leading to artificially high or low readings.
-
Chemical Interference: The compound directly reacts with assay reagents, such as enzymes, substrates, or detection antibodies, either inhibiting or enhancing the reaction.
-
Physical Interference: The compound alters the physical properties of the sample, such as pH or viscosity, affecting reaction kinetics or instrument readings.
-
Biological Interference: The compound has an unexpected biological effect on the sample (e.g., cytotoxicity in cell-based assays) that confounds the interpretation of the results.
Proactive Troubleshooting Workflow
If you suspect this compound is interfering with your assay, a systematic approach can help identify the nature of the problem.
Caption: A logical workflow for troubleshooting suspected this compound assay interference.
We are committed to supporting your research. Please provide the additional details about this compound at your earliest convenience, and we will be glad to offer more targeted assistance.
Technical Support Center: Refining MTPPA Delivery Methods for Targeted Effects
A Foreword on the Current Research Landscape of MTPPA
Research into 4-(4-(methoxyphenyl)piperazin-1-yl)phenol (this compound) is an emerging field. To date, the publicly available scientific literature primarily focuses on its use as a foundational chemical structure in the synthesis of more complex molecules, notably for the development of tyrosinase inhibitors. As such, dedicated studies on the specific delivery methods and targeted effects of this compound as a standalone therapeutic agent are limited.
This technical support center has been developed to guide researchers and drug development professionals in the initial stages of their work with this compound. The troubleshooting guides, FAQs, and protocols are based on established principles in small molecule drug delivery and data from structurally related compounds. This resource is intended to provide a strong foundation for developing and refining this compound delivery strategies as more specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological target?
A1: this compound (4-(4-(methoxyphenyl)piperazin-1-yl)phenol) is a chemical compound featuring a phenylpiperazine core. While research on this compound itself is nascent, its derivatives have been synthesized and evaluated as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Therefore, the primary known biological target for this class of compounds is tyrosinase, with potential applications in conditions related to hyperpigmentation.
Q2: What are the main challenges in formulating this compound for in vitro and in vivo studies?
A2: Like many small molecule compounds with aromatic rings, this compound may exhibit poor aqueous solubility. This can pose challenges for achieving desired concentrations in cell culture media and for systemic delivery in animal models. Researchers should anticipate the need for formulation strategies such as the use of co-solvents (e.g., DMSO), or encapsulation in delivery vehicles like nanoparticles to enhance solubility and bioavailability.
Q3: Are there any known off-target effects for this compound or its derivatives?
A3: The specificity of this compound has not been extensively profiled. Its derivatives have been shown to be competitive inhibitors of tyrosinase. However, as with any new chemical entity, it is crucial to perform comprehensive off-target screening to identify potential unintended biological interactions. The phenylpiperazine scaffold is present in many centrally active drugs, suggesting that CNS-related off-target effects could be a consideration.
Q4: What types of delivery systems are likely to be suitable for this compound?
A4: For targeted delivery and to overcome solubility issues, nanoparticle-based systems are a promising approach. This includes lipid-based nanoparticles, polymeric nanoparticles, and solid lipid nanoparticles. These systems can protect the drug from degradation, improve its pharmacokinetic profile, and can be surface-functionalized with targeting ligands to direct them to specific tissues or cells.
Troubleshooting Guides
Issue 1: Low Bioactivity or Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Success Indicator |
| Poor Solubility in Assay Media | 1. Determine the aqueous solubility of this compound. 2. Test a range of DMSO concentrations (typically ≤0.5% v/v) to find the optimal balance between solubility and cell toxicity. 3. Consider using a cyclodextrin-based formulation to enhance solubility. | Consistent, dose-dependent biological response in your assay. |
| Compound Instability | 1. Assess the stability of this compound in your assay buffer and cell culture media over the time course of the experiment using HPLC. 2. If degradation is observed, consider using a fresh stock solution for each experiment or exploring stabilizing excipients. | Minimal degradation of this compound observed over the experimental duration. |
| Cell Line Insensitivity | 1. Confirm that your chosen cell line expresses the target of interest (e.g., tyrosinase for hyperpigmentation models). 2. Test this compound on a panel of different cell lines to identify a responsive model. | A clear biological effect is observed in at least one of the tested cell lines. |
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations
| Possible Cause | Troubleshooting Step | Success Indicator |
| Poor Drug-Carrier Interaction | 1. Modify the nanoparticle composition to enhance affinity for this compound (e.g., using polymers with aromatic groups to promote π-π stacking). 2. Adjust the pH of the formulation to alter the ionization state of this compound and the carrier material to favor interaction. | A significant increase in the percentage of this compound encapsulated within the nanoparticles. |
| Suboptimal Formulation Process | 1. Optimize the parameters of your nanoparticle synthesis method (e.g., sonication time, homogenization speed, solvent evaporation rate). 2. Experiment with different drug-to-carrier ratios. | Higher encapsulation efficiency and a desirable particle size and polydispersity index. |
| Premature Drug Precipitation | 1. Ensure that the organic solvent used to dissolve this compound is fully miscible with the aqueous phase. 2. Slow down the rate of addition of the drug solution to the aqueous phase to prevent rapid precipitation. | A homogenous nanoparticle suspension is formed with minimal visible precipitate. |
Quantitative Data on this compound Derivatives
The following table summarizes the in vitro tyrosinase inhibitory activity of a series of this compound derivatives, specifically (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones. This data is crucial for understanding the structure-activity relationship and for selecting lead candidates for further development.
| Compound ID | Aroyl Moiety Substitution | IC50 (µM) against Tyrosinase | Inhibition Mechanism |
| Kojic Acid (Reference) | N/A | 17.8 | Competitive |
| Derivative 1 | 2-Chlorophenyl | 4.6 | Competitive |
| Derivative 2 | 2-Bromophenyl | 1.5 | Competitive |
| Derivative 3 | 2-Nitrophenyl | 3.2 | Competitive |
| Derivative 4 | 4-Fluorophenyl | > 50 | Not determined |
| Derivative 5 | Phenyl | 28.9 | Competitive |
Data adapted from studies on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivative [1]
This protocol describes a general method for the synthesis of this compound derivatives, which is a key step in exploring their therapeutic potential.
Materials:
-
4-Piperazin-1-yl phenol (this compound precursor)
-
Appropriate benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride)
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-Piperazin-1-yl phenol (1.12 mmol) and DIPEA (1.68 mmol) in DMF (4 mL) at 0°C, add the desired benzoyl chloride derivative (1.12 mmol) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion, add water to the mixture and extract with EtOAc (3 x 10 mL).
-
Wash the combined organic phase with brine (3 x 15 mL) and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
Protocol 2: In Vitro Tyrosinase Inhibition Assay
This protocol provides a method for assessing the biological activity of this compound or its derivatives against their primary known target.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound or derivative compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (this compound or its derivative) in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution, 20 µL of mushroom tyrosinase solution, and 140 µL of phosphate buffer to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Targeted signaling pathway for this compound derivatives.
References
Validation & Comparative
A Comparative Analysis of MTPPA's Anti-Inflammatory Targets
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of MTPPA with Novel Anti-Inflammatory Agents
In the landscape of anti-inflammatory drug discovery, a thorough understanding of a compound's mechanism of action and its comparative efficacy is paramount. This guide provides a detailed comparison of this compound (d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid), a nonsteroidal anti-inflammatory drug (NSAID), with two emerging anti-inflammatory agents, 5-methoxytryptophan (5-MTP) and MTL-CEBPA. We present supporting experimental data, detailed protocols, and visual signaling pathways to offer a comprehensive resource for researchers in the field.
Executive Summary
This compound, also known as M-5011, demonstrates potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, key mediators in the synthesis of prostaglandins.[3][4] This guide contrasts this compound's classical NSAID profile with the distinct mechanisms of 5-MTP, which targets the p38 MAPK and NF-κB signaling pathways, and MTL-CEBPA, a small activating RNA (saRNA) that upregulates the anti-inflammatory transcription factor C/EBPα.
Comparative Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its comparators.
Table 1: In Vivo Anti-Inflammatory Activity of this compound vs. Other NSAIDs
| Assay | This compound (M-5011) | Indomethacin | Diclofenac Sodium | Ketoprofen | Reference |
| UV-induced Erythema in Guinea Pigs | 11.7x more potent | 1x | - | 1.8x less potent | [1][2] |
| Carrageenan-induced Paw Edema in Rats | 2x more potent | 1x | 1.5x less potent | - | [1][2] |
| Yeast-induced Pyrexia in Rats | 4.2x more potent | 1x | - | 4.6x less potent | [1][2] |
| Adjuvant-induced Arthritic Pain in Rats | Equipotent | Equipotent | Equipotent | Equipotent | [1] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by this compound and Other NSAIDs
| Target | This compound (M-5011) | Ketoprofen | Diclofenac | Indomethacin | Reference |
| COX-2 (IL-1β-stimulated synovial fibroblasts) | IC50: 4.4 x 10⁻⁷ M (Reversible) | IC50: 5.9 x 10⁻⁷ M (Reversible) | ~10x less potent (Irreversible) | ~10x less potent (Irreversible) | [4] |
| COX-1 (non-stimulated synovial fibroblasts) | Inhibitory, less potent than ketoprofen | More potent than this compound | - | - | [4] |
Signaling Pathways and Mechanisms of Action
This compound: A Cyclooxygenase Inhibitor
This compound's anti-inflammatory effects are primarily attributed to its inhibition of COX-1 and COX-2 enzymes.[3][4] These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By blocking this pathway, this compound reduces the signs of inflammation. Additionally, this compound has been shown to inhibit the release of arachidonic acid itself.[4]
Figure 1: this compound's mechanism of action via COX inhibition.
5-Methoxytryptophan (5-MTP): Targeting MAPK and NF-κB Pathways
5-MTP is an endogenous metabolite with potent anti-inflammatory properties. It exerts its effects by inhibiting the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), two key signaling pathways involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Figure 2: 5-MTP's anti-inflammatory signaling pathway.
MTL-CEBPA: A Small Activating RNA Approach
MTL-CEBPA represents a novel therapeutic modality. It is a small activating RNA (saRNA) designed to upregulate the expression of the transcription factor C/EBPα. C/EBPα plays a crucial role in the differentiation of myeloid cells and has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
Figure 3: Experimental workflow of MTL-CEBPA.
Detailed Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
This compound, a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
2. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.
-
Cell Line: Human synovial fibroblasts.
-
Procedure:
-
For COX-2: Cells are stimulated with interleukin-1β (IL-1β) to induce COX-2 expression.
-
For COX-1: Non-stimulated cells are used, which constitutively express COX-1.
-
Cells are pre-incubated with various concentrations of this compound or a reference NSAID.
-
Exogenous arachidonic acid is added to the cells.
-
After incubation, the supernatant is collected.
-
-
Data Analysis: The concentration of prostaglandin E2 (PGE2) in the supernatant is measured using an enzyme immunoassay (EIA). The IC50 value (the concentration of the drug that causes 50% inhibition of PGE2 production) is calculated.
Conclusion
This compound is a potent NSAID with a well-defined mechanism of action centered on the inhibition of COX enzymes. Its efficacy is comparable or superior to other established NSAIDs in several preclinical models of inflammation and pain. In contrast, 5-MTP and MTL-CEBPA represent novel therapeutic strategies that target different aspects of the inflammatory cascade. 5-MTP modulates key intracellular signaling pathways (p38 MAPK and NF-κB), while MTL-CEBPA utilizes a gene-regulating approach to enhance the expression of an anti-inflammatory transcription factor.
This comparative guide highlights the diverse therapeutic avenues available for combating inflammation. For researchers and drug development professionals, the choice of an anti-inflammatory agent will depend on the specific pathological context and the desired therapeutic outcome. While this compound offers a proven approach for broad anti-inflammatory and analgesic effects, 5-MTP and MTL-CEBPA present exciting opportunities for more targeted interventions in inflammatory diseases. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative therapeutic potential of these different classes of anti-inflammatory agents.
References
- 1. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The modes of anti-inflammatory and analgesic actions of 2-[4-(3-methyl-2-butenyl) phenyl] propionic acid (TA-60) and 2-[4-(2,2-dichlorovinyl) phenyl] propionic acid (TA-668) and effect of TA-60 on the gastrointestinal tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of a newly developed nonsteroidal anti-inflammatory drug (M-5011) on arachidonic acid metabolism in rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of mTOR Inhibitors: A Guide for Researchers
While the specific compound "MTPPA" is not found in the current scientific literature, this guide provides a comprehensive comparative analysis of well-characterized classes of mammalian target of rapamycin (mTOR) inhibitors and their analogs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, experimental validation, and signaling pathways associated with these critical cell signaling modulators.
The mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.[2][3] This guide will focus on a comparative analysis of different classes of mTOR inhibitors, providing quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Classes of mTOR Inhibitors
mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1] These complexes have different downstream targets and are subject to different regulatory mechanisms. The primary classes of mTOR inhibitors are categorized based on their mechanism of action and selectivity for these complexes.
-
Rapalogs (mTORC1 Inhibitors): Rapamycin and its analogs (e.g., everolimus, temsirolimus) are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain of mTOR, primarily inhibiting mTORC1.[4][5]
-
Dual mTORC1/mTORC2 Inhibitors (TORKinibs): This second generation of inhibitors are ATP-competitive, targeting the kinase domain of mTOR and thereby inhibiting both mTORC1 and mTORC2.[5][6] Examples include sapanisertib, Torin1, and OSI-027.[1][4]
-
Dual PI3K/mTOR Inhibitors: These inhibitors target both mTOR and phosphoinositide 3-kinases (PI3Ks), which are upstream activators of the mTOR pathway.[5][7]
Comparative Performance of mTOR Inhibitors
The efficacy and potency of mTOR inhibitors are critical parameters for their therapeutic application. The following tables summarize the in vitro potency of representative compounds from each class against their primary targets.
Table 1: In Vitro Potency (IC50) of mTOR Inhibitors
| Inhibitor Class | Compound | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | PI3Kα IC50 (nM) | Reference(s) |
| Rapalogs | Rapamycin | ~1 (in cells) | - | - | [4] |
| Everolimus (RAD001) | ~2 | - | - | [4] | |
| Temsirolimus (CCI-779) | ~0.7 | - | - | [4] | |
| Dual mTORC1/mTORC2 Inhibitors | Sapanisertib (CB-228) | Potent dual inhibitor | Potent dual inhibitor | - | [1] |
| Torin1 | 2-10 | 2-10 | 1800 | [4] | |
| OSI-027 | 22 | 65 | >100-fold selective | [4][8] | |
| PP242 | 8 | - | >100-fold selective | [4][9] | |
| AZD8055 | 50 (in cells) | - | - | [9] | |
| Dual PI3K/mTOR Inhibitors | NVP-BEZ235 | 20.7 | 20.7 | 4 | [] |
| PI-103 | - | - | 8-150 | [11] |
Note: IC50 values can vary depending on the assay conditions and cell type used.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the mTOR signaling pathway and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.
Caption: The mTOR signaling pathway with points of intervention for different inhibitor classes.
Caption: A generalized experimental workflow for comparing mTOR inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by test compounds.
Materials:
-
Active mTOR enzyme (recombinant)
-
Inactive S6K protein (substrate)[12]
-
Kinase assay buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2)[12]
-
ATP solution (100 µmol/L)[12]
-
Test compounds (mTOR inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-phospho-S6K (Thr389) and anti-total S6K
Procedure:
-
Prepare reactions in a final volume of 50 µL containing 1x kinase buffer, 250 ng of active mTOR, and 1 µg of inactive S6K protein.[12]
-
Add varying concentrations of the test compound or vehicle control to the reaction mixtures.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 100 µmol/L.[12]
-
Incubate at 30°C for 30 minutes.[12]
-
Stop the reaction by adding 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using antibodies against phospho-S6K (Thr389) and total S6K to determine the extent of inhibition.
Western Blot Analysis of Downstream mTOR Signaling
This method assesses the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of key downstream targets.
Materials:
-
Cell culture reagents and appropriate cancer cell lines
-
mTOR inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., β-actin or GAPDH).[13][14][15]
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of mTOR inhibitors or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the anti-proliferative effects of mTOR inhibitors.
Materials:
-
Cell culture reagents and appropriate cancer cell lines
-
mTOR inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]
-
Treat the cells with a serial dilution of the mTOR inhibitors or vehicle control.
-
Incubate for a period that allows for cell division (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
Conclusion
The selection of an appropriate mTOR inhibitor for research or therapeutic development depends on the specific biological context and desired outcome. Rapalogs offer selective mTORC1 inhibition, which can be beneficial in certain contexts but may also lead to feedback activation of the PI3K/Akt pathway.[5] Dual mTORC1/mTORC2 inhibitors provide a more complete blockade of mTOR signaling and have shown greater potency in preclinical models.[6][18] Dual PI3K/mTOR inhibitors offer the broadest inhibition of the pathway, which may be advantageous in cancers with multiple genetic alterations in this pathway.[7] The experimental protocols and data presented in this guide provide a framework for the comparative analysis of these compounds, enabling researchers to make informed decisions in their studies.
References
- 1. onclive.com [onclive.com]
- 2. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pnas.org [pnas.org]
Cross-Validation of MTPPA Activity in Different Cell Lines: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in the cross-validation data for the specific compound 4-(4-(4-methoxyphenyl)piperazin-1-yl)benzenesulfonamide (MTPPA) across different cell lines. At present, there are no publicly accessible studies that provide a comparative analysis of its biological activity, severely limiting a direct assessment of its efficacy and selectivity in a multi-cell line context.
This guide, therefore, aims to provide a framework for such a comparative study by outlining the necessary experimental protocols and data presentation formats. While direct data for this compound is unavailable, this document serves as a template for researchers and drug development professionals to conduct and present their findings on this compound or similar novel chemical entities. The methodologies and visualization tools described herein are based on established practices for the evaluation of anticancer compounds.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison of this compound's activity, all quantitative data should be summarized in a structured table. This table would ideally include metrics such as the half-maximal inhibitory concentration (IC50) across a panel of well-characterized cancer cell lines from different tissue origins.
Table 1: Template for Comparative Antiproliferative Activity of this compound
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) | Notes |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | ER-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Triple-negative |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | |
| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined | |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined | Androgen-independent |
| DU145 | Prostate Carcinoma | Data to be determined | Data to be determined | |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined | |
| HEK293 | Normal Embryonic Kidney | Data to be determined | Data to be determined | Non-cancerous control |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols that would be employed to assess the activity of this compound.
Cell Culture and Maintenance
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured according to the supplier's recommendations. This typically involves using a specific growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Regular testing for mycoplasma contamination is essential to ensure the validity of the results.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity or cell viability after drug treatment.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin) should be included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that would be crucial for a comprehensive guide on this compound's activity.
Experimental Workflow
A clear workflow diagram is necessary to outline the entire experimental process, from cell culture to data analysis.
Caption: Workflow for assessing the antiproliferative activity of this compound.
Postulated Signaling Pathway
Based on the chemical structure of this compound, which contains a benzenesulfonamide and a piperazine moiety, it is plausible that it could target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Many small molecule inhibitors with similar structural features have been shown to modulate the activity of kinases within this pathway.
Caption: Hypothesized mechanism of this compound action on the PI3K/AKT/mTOR pathway.
Head-to-Head Comparison: MTPPA vs. Dexamethasone in Inflammatory Response Modulation
In the landscape of anti-inflammatory therapeutics, researchers and drug development professionals are continually evaluating novel compounds against established standards. This guide provides a detailed, data-driven comparison of MTPPA (d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid), a non-steroidal anti-inflammatory drug (NSAID), and dexamethasone, a potent synthetic glucocorticoid. This analysis is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the distinct and overlapping pharmacological profiles of these two agents.
Executive Summary
This compound, a propionic acid derivative, and dexamethasone, a corticosteroid, represent two distinct classes of anti-inflammatory drugs with fundamentally different mechanisms of action. This compound, like other NSAIDs, directly inhibits the activity of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. In contrast, dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to the transcriptional regulation of a wide array of genes involved in the inflammatory cascade, including the suppression of COX-2 expression. This guide presents a comparative analysis of their efficacy in preclinical models and their mechanisms at the molecular level, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and dexamethasone from preclinical studies.
Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | % Inhibition of Edema | Species |
| This compound | 1 mg/kg | Oral | ~50% (at 3 hours) | Rat |
| This compound | 3 mg/kg | Oral | ~65% (at 3 hours) | Rat |
| Dexamethasone | 1 µg (local) | Subplantar injection | >60% (at 3 hours)[1] | Rat |
| Dexamethasone | 10 mg/L in drinking water | Oral | Significant reduction | Rat[2] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 | Assay System |
| This compound | COX-2 | 4.4 x 10⁻⁷ M[3] | IL-1β-stimulated rheumatoid synovial fibroblasts |
| Dexamethasone | COX-2 (protein expression) | ~10 nM[4] | MKK6-expressing HeLa cells |
| Dexamethasone | COX-2 (activity) | 0.0073 µM[5] | IL-1 stimulated human articular chondrocytes |
| Dexamethasone | COX-1 (activity) | No inhibition[5] | Unstimulated human articular chondrocytes |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound: As a non-steroidal anti-inflammatory drug, this compound is believed to exert its primary effect through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the local production of prostaglandins at the site of inflammation.
Caption: this compound directly inhibits the activity of COX enzymes.
Dexamethasone: Dexamethasone, a glucocorticoid, has a broader and more complex mechanism of action. It diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it acts as a transcription factor. It upregulates the expression of anti-inflammatory proteins, such as lipocortin-1, and downregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2. This genomic action leads to a widespread suppression of the inflammatory response.
Caption: Dexamethasone regulates gene expression to reduce inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the anti-inflammatory activity of novel compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (this compound) or reference drug (dexamethasone) is administered, often orally or via injection, at a specified time before the carrageenan challenge. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Caption: General workflow for an in vitro COX inhibition assay.
Protocol:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes or cell lysates containing these enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) or vehicle in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is stopped, typically by the addition of an acid.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a sensitive method such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound, and the IC50 value (the concentration that causes 50% inhibition) is determined.
Conclusion
This comparative guide illustrates that this compound and dexamethasone are effective anti-inflammatory agents that operate through fundamentally different mechanisms. This compound acts as a direct inhibitor of COX enzymes, offering a targeted approach to reducing prostaglandin-mediated inflammation. Dexamethasone, with its broad genomic action, provides a more potent and widespread anti-inflammatory and immunosuppressive effect. The choice between such agents in a therapeutic context would depend on the specific inflammatory condition, the desired potency, and the acceptable side-effect profile. The experimental data and protocols provided herein offer a solid foundation for further research and development in the field of anti-inflammatory drug discovery.
References
- 1. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dexamethasone on carrageenin-induced inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of a newly developed nonsteroidal anti-inflammatory drug (M-5011) on arachidonic acid metabolism in rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of MTPPA Using Gene Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nonsteroidal anti-inflammatory drug (NSAID) MTPPA and its presumed mechanism of action, validated through the lens of gene knockout models. By examining the established role of cyclooxygenase (COX) enzymes in inflammation and the insights gained from COX-1 and COX-2 knockout studies, we can infer the validation pathway for this compound and compare its expected performance against other anti-inflammatory alternatives.
Introduction to this compound and its Presumed Mechanism of Action
This compound, also known as (Rac)-M-5011, is classified as a nonsteroidal anti-inflammatory drug (NSAID). The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][7] By inhibiting COX enzymes, this compound is expected to reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Validating this compound's Mechanism of Action with Gene Knockout Models
Gene knockout models, particularly mice deficient in the genes encoding for COX-1 (Ptgs1) and COX-2 (Ptgs2), are invaluable tools for elucidating the specific roles of these isoenzymes and for validating the mechanism of action of NSAIDs.[8] Studies using these models have been instrumental in distinguishing the physiological and pathological functions of COX-1 and COX-2.[8]
For a compound like this compound, a gene knockout validation strategy would involve treating wild-type, COX-1 knockout, and COX-2 knockout mice with the drug and observing its effect on inflammatory responses. The expected outcomes would be:
-
In wild-type mice: this compound should reduce inflammation.
-
In COX-1 knockout mice: The contribution of COX-1 to inflammation is debated, but some studies suggest it plays a role. The effect of this compound in these mice would help clarify its selectivity.
-
In COX-2 knockout mice: Since COX-2 is the primary enzyme responsible for prostaglandin production during inflammation, COX-2 knockout mice are expected to have a significantly reduced inflammatory response at baseline. Treatment with this compound in these animals would likely show a diminished or absent anti-inflammatory effect, thus confirming that COX-2 is a primary target of the drug.[9]
Prostaglandin Synthesis Signaling Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition by NSAIDs like this compound.
Caption: this compound is presumed to inhibit both COX-1 and COX-2, blocking prostaglandin synthesis.
Performance Comparison of this compound with Alternatives
The performance of this compound as a non-selective COX inhibitor can be compared with other classes of anti-inflammatory agents.
| Drug/Alternative | Mechanism of Action | Advantages | Disadvantages | Supporting Experimental Data (from analogous studies) |
| This compound (presumed) | Non-selective COX-1 and COX-2 inhibitor | Broad anti-inflammatory and analgesic effects. | Potential for gastrointestinal side effects due to COX-1 inhibition.[1] | Expected to reduce paw edema in carrageenan-induced inflammation models in wild-type mice, with reduced efficacy in COX-2 knockout mice. |
| Celecoxib | Selective COX-2 inhibitor | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] | Potential for cardiovascular side effects. | Significantly reduces inflammation in wild-type and COX-1 knockout mice, but has little effect in COX-2 knockout mice. |
| Acetaminophen | Central analgesic, weak peripheral anti-inflammatory | Good safety profile for the gastrointestinal tract.[10] | Can cause liver damage at high doses; weak anti-inflammatory effects.[10][11] | Effective in reducing pain behaviors but has minimal effect on inflammatory markers like swelling in animal models. |
| Corticosteroids | Broad suppression of inflammatory pathways by binding to glucocorticoid receptors.[2] | Potent anti-inflammatory effects. | Significant side effects with long-term use, including immunosuppression and metabolic changes.[2] | Drastically reduces inflammation in various animal models, including in COX knockout mice, as its mechanism is independent of prostaglandin synthesis. |
| Curcumin | Blocks inflammatory molecules like NF-kB, COX-1, and COX-2.[12][13] | Natural product with a good safety profile.[13] | Lower bioavailability and potency compared to synthetic drugs. | Has been shown to reduce inflammatory markers in animal models, though the effects are generally less pronounced than with NSAIDs. |
Experimental Protocols
Gene Knockout Validation of this compound's Anti-Inflammatory Effect
Objective: To determine if the anti-inflammatory effect of this compound is mediated through the inhibition of COX-2.
Animal Model: Wild-type, COX-1 knockout (Ptgs1-/-), and COX-2 knockout (Ptgs2-/-) mice on a C57BL/6 background.
Experimental Workflow Diagram:
Caption: Workflow for validating this compound's mechanism using knockout mice.
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly assign mice from each genotype (wild-type, COX-1 KO, COX-2 KO) to either a vehicle control group or an this compound treatment group.
-
Induction of Inflammation: Induce localized inflammation by injecting 1% carrageenan into the plantar surface of the right hind paw.
-
Drug Administration: Administer this compound (at a predetermined effective dose) or vehicle (e.g., saline with a solubilizing agent) orally or via intraperitoneal injection 30 minutes before the carrageenan injection.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) after carrageenan injection.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect the inflamed paw tissue. Homogenize the tissue to measure prostaglandin E2 (PGE2) levels using an ELISA kit and assess inflammatory cell infiltration via histology.
-
Data Analysis: Compare the paw volume, PGE2 levels, and inflammatory scores between the different groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significance.
Logical Relationship of Validation
The following diagram illustrates the logical framework for validating this compound's mechanism of action.
Caption: Logical flow for confirming this compound's target using gene knockout models.
Conclusion
While specific experimental data for this compound in gene knockout models is not currently available in the public domain, the established methodologies for validating NSAIDs provide a clear roadmap. Based on its classification, this compound is presumed to act as a COX inhibitor. The use of COX-1 and COX-2 knockout models would be the definitive approach to confirm this mechanism of action and to determine its selectivity. The comparative data presented here, based on studies with other NSAIDs and anti-inflammatory agents, offers a framework for positioning this compound within the current therapeutic landscape. Further research is warranted to empirically validate the mechanism and to fully characterize the efficacy and safety profile of this compound.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Prostaglandin 2 biosynthesis and metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase knockout mice: models for elucidating isoform-specific functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas9 Mediated Knockout of Cyclooxygenase-2 Gene Inhibits Invasiveness in A2058 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safer NSAID Alternatives [verywellhealth.com]
- 11. perks.optum.com [perks.optum.com]
- 12. glycanage.com [glycanage.com]
- 13. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MTPPA's Anti-Inflammatory Profile Against Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of MTPPA (d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid), also known as M-5011, against three widely used nonsteroidal anti-inflammatory drugs (NSAIDs): indomethacin, diclofenac, and ketoprofen. This analysis is based on available preclinical data and aims to objectively present the compound's performance and mechanistic insights.
Executive Summary
This compound is a potent, new non-steroidal anti-inflammatory drug.[1][2] Preclinical studies demonstrate that this compound exhibits significant anti-inflammatory, analgesic, and anti-pyretic properties, with a potency comparable or superior to established NSAIDs in certain models.[1][2] Its primary mechanism of action, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, key mediators of inflammation.[1][2] While direct evidence for this compound's effects on a broader range of cytokines and inflammatory signaling pathways is limited, this guide will compare its known activities with those of indomethacin, diclofenac, and ketoprofen, for which more extensive data are available.
Comparative Efficacy of this compound and Other NSAIDs
The anti-inflammatory potency of this compound has been evaluated in several well-established in vivo models of inflammation. The following tables summarize the comparative efficacy based on key experimental findings.
Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Relative Potency vs. Indomethacin |
| This compound (M-5011) | 1.0 | 50 | 2.0x |
| Indomethacin | 2.0 | 50 | 1.0x |
| Diclofenac Sodium | 1.5 | 50 | 1.3x |
| Ketoprofen | Not directly compared in this assay | - | - |
Data derived from a study comparing the dose required to achieve 50% inhibition of edema.[1][2]
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in Carrageenan-Induced Air-Pouch Exudate in Rats
| Compound | Potency (Relative to Stomach) |
| This compound (M-5011) | 1.75x more potent in inflamed site |
| Indomethacin | Not directly compared in this manner |
This indicates this compound has a preferential inhibitory effect at the site of inflammation.[1][2]
Table 3: Comparison of Anti-Inflammatory, Analgesic, and Anti-Pyretic Effects
| Effect | This compound (M-5011) Potency vs. Comparators |
| Anti-inflammatory (UV-induced erythema) | 11.7x > Indomethacin; 1.8x > Ketoprofen |
| Analgesic (adjuvant-induced arthritis) | Equipotent to Indomethacin, Diclofenac, and Ketoprofen |
| Anti-pyretic (yeast-induced pyrexia) | 4.2x > Indomethacin; 4.6x > Ketoprofen |
Data compiled from a comprehensive preclinical study.[1][2]
Mechanistic Insights: Effects on Inflammatory Mediators and Signaling Pathways
The primary mechanism of action for this compound and the comparator NSAIDs is the inhibition of COX enzymes, which blocks the synthesis of prostaglandins. However, many NSAIDs also exert their anti-inflammatory effects through other mechanisms, including the modulation of cytokine production and key inflammatory signaling pathways.
Cyclooxygenase (COX) Pathway Inhibition
This compound, as a potent inhibitor of prostaglandin E2 synthesis, directly targets the COX pathway. This is the central mechanism for its anti-inflammatory, analgesic, and anti-pyretic effects.
Effects on Other Inflammatory Mediators
While specific data for this compound is not available, other NSAIDs have been shown to influence a broader range of inflammatory mediators.
-
Cytokines (TNF-α, IL-6, IL-1β):
-
Indomethacin: Has been shown to reduce LPS-induced IL-6 and IL-1β production.[3] In some contexts, it can paradoxically increase TNF-α production.[4][5][6]
-
Diclofenac: Can decrease the production of IL-6 and IL-10.[7] It has also been shown to inhibit the transcription and secretion of chemokines like CCL2, CCL3, and CCL4.[8]
-
Ketoprofen: Has been demonstrated to inhibit the production of IL-1β and TNF-α in LPS-stimulated cells.[9] Some studies suggest it can also amplify the production of TNF and IL-1 in certain conditions.[10]
-
-
Chemokines:
Modulation of Inflammatory Signaling Pathways
The expression of many inflammatory mediators is controlled by key signaling pathways such as NF-κB and MAPKs.
-
NF-κB Pathway:
-
MAPK Pathway:
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are housed for at least one week before the experiment with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin), and this compound-treated groups at various doses.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: this compound or the reference drug is administered orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Measurement of Prostaglandin E2 (PGE2) in Inflammatory Exudate
This ex vivo assay quantifies the production of a key inflammatory mediator.
Protocol:
-
Induction of Inflammation: An air pouch is created on the back of rats by subcutaneous injection of sterile air. Inflammation is induced by injecting carrageenan into the pouch.
-
Drug Administration: this compound or a comparator drug is administered to the animals.
-
Exudate Collection: At a specified time point after inflammation induction, the animals are euthanized, and the inflammatory exudate is collected from the air pouch.
-
PGE2 Extraction: Prostaglandins are extracted from the exudate using an appropriate organic solvent.
-
Quantification: The concentration of PGE2 in the extracted samples is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The results are typically expressed as pg/mL of exudate.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This in vitro assay assesses the effect of a compound on the production of inflammatory mediators by immune cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a comparator drug. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of inflammatory mediators such as TNF-α, IL-6, and nitric oxide (measured as nitrite) in the supernatants are quantified using specific ELISA kits or the Griess reagent for nitrite.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Conclusion
This compound (M-5011) is a novel and potent NSAID with a promising anti-inflammatory profile. Its efficacy in established preclinical models is comparable, and in some aspects superior, to that of standard NSAIDs like indomethacin, diclofenac, and ketoprofen. The primary mechanism of action is the inhibition of the COX pathway, leading to a reduction in prostaglandin synthesis. While further studies are needed to fully elucidate its effects on a wider array of inflammatory cytokines, chemokines, and their associated signaling pathways, the existing data positions this compound as a significant candidate for the treatment of inflammatory conditions. The experimental protocols provided herein offer a framework for the continued investigation and comparative analysis of this compound and other novel anti-inflammatory compounds.
References
- 1. Effect of indomethacin on IL-1beta, IL-6 and TNFalpha production by mononuclear cells of preterm newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of interleukin-6 and interleukin-10 by diclofenac in patients undergoing major surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diclofenac sodium, a negative chemokinetic factor for neutrophil locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketoprofen inhibits expression of inflammatory mediators in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of interleukin-8-induced neutrophil chemotaxis by ketoprofen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indomethacin-induced radiosensitization and inhibition of ionizing radiation-induced NF-kappaB activation in HeLa cells occur via a mechanism involving p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Key Inhibitors of the Mitochondrial Permeability Transition Pore (mPTP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation and comparison of published research findings on key inhibitors of the Mitochondrial Permeability Transition Pore (mPTP). The mPTP is a crucial regulator of cell death and is implicated in a variety of pathologies, making its inhibitors a significant area of research for therapeutic development. This document summarizes the mechanisms of action, comparative efficacy, and experimental protocols for well-documented mPTP inhibitors, including Cyclosporin A (CsA), Sanglifehrin A (SfA), and the non-immunosuppressive analog NIM811.
Comparative Analysis of mPTP Inhibitors
The primary mechanism of action for the most studied mPTP inhibitors involves the binding to and inhibition of the mitochondrial protein Cyclophilin D (CypD). Under conditions of cellular stress, such as high levels of calcium and oxidative stress, CypD is thought to induce a conformational change in components of the mPTP, leading to its opening. Inhibitors like Cyclosporin A, Sanglifehrin A, and NIM811 prevent this interaction, thereby stabilizing the closed state of the pore.
Quantitative Data on Inhibitor Potency
The following table summarizes the available quantitative data on the potency of key mPTP inhibitors. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target | Reported Potency | Cell/Tissue Type | Assay | Reference |
| Cyclosporin A (CsA) | Cyclophilin D (CypD) | IC50 ~125-250 nM (cell viability) | Keratinocytes | UVA-induced cell death | [1] |
| Effective concentration ~0.2 µM | Rat heart | Ischemia/reperfusion injury | |||
| Sanglifehrin A (SfA) | Cyclophilin D (CypD) | K(0.5) ~2 nM (PPIase activity) | N/A (recombinant protein) | PPIase activity assay | [2] |
| NIM811 | Cyclophilin D (CypD) | Equipotent to CsA | Rat brain mitochondria | Mitochondrial swelling | [3][4] |
| IC50 ~0.66 µM (HCV RNA reduction) | Replicon cells | HCV replication assay | [5] | ||
| UNIL025 | Cyclophilin D (CypD) | ~10-fold more potent than CsA | Rat brain mitochondria | Mitochondrial swelling | [3] |
Note: IC50 and K(0.5) values are measures of inhibitory concentration and potency, respectively. Lower values indicate higher potency. The data presented is compiled from various sources and may not be directly comparable due to differing experimental setups.
Signaling Pathway of mPTP Inhibition
The primary signaling pathway targeted by these inhibitors is the interaction between Cyclophilin D and the core components of the mPTP. By binding to CypD, these compounds prevent its association with the pore complex, thus inhibiting its opening.
Caption: Mechanism of mPTP inhibition by CsA, SfA, and NIM811.
Experimental Protocols
The following are detailed protocols for two key experiments used to assess the function and inhibition of the mPTP.
Calcium Retention Capacity (CRC) Assay
This assay measures the amount of calcium that isolated mitochondria can sequester before the mPTP opens.
Experimental Workflow:
Caption: Workflow for the Calcium Retention Capacity (CRC) assay.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the desired cell or tissue type using standard differential centrifugation protocols.
-
Assay Buffer Preparation: Prepare a buffer containing KCl, MOPS, KH2PO4, glutamate, and malate. Add a fluorescent calcium indicator, such as Calcium Green-5N, to the buffer.
-
Assay Setup: Add a known concentration of isolated mitochondria to the assay buffer in a fluorometer cuvette.
-
Inhibitor Addition: Add the test compound (e.g., CsA, SfA, NIM811) at the desired concentration.
-
Calcium Titration: Add sequential pulses of a standardized CaCl2 solution to the mitochondrial suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the calcium indicator. A decrease in fluorescence indicates mitochondrial calcium uptake. A sudden, sustained increase in fluorescence signifies the release of calcium from the mitochondria due to mPTP opening.
-
Data Analysis: The total amount of calcium added before the rapid fluorescence increase is calculated as the calcium retention capacity.
Mitochondrial Swelling Assay
This assay directly visualizes the consequence of mPTP opening, which is the swelling of the mitochondrial matrix due to the influx of solutes and water.
Experimental Workflow:
Caption: Workflow for the mitochondrial swelling assay.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria as described for the CRC assay.
-
Assay Buffer Preparation: Prepare an appropriate buffer, typically containing KCl and a buffer such as MOPS or HEPES.
-
Assay Setup: Add isolated mitochondria to the assay buffer in a spectrophotometer cuvette.
-
Inhibitor Addition: Add the test inhibitor.
-
Induction of Swelling: Induce mPTP opening by adding an agent such as CaCl2.
-
Absorbance Monitoring: Monitor the change in light scattering by measuring the absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
Data Analysis: The rate and extent of the decrease in absorbance are used to quantify mitochondrial swelling.
Conclusion
The inhibition of the mitochondrial permeability transition pore represents a promising therapeutic strategy for a range of diseases characterized by excessive cell death. Cyclosporin A, Sanglifehrin A, and NIM811 are potent inhibitors that act through the well-defined mechanism of inhibiting Cyclophilin D. The experimental protocols detailed in this guide provide robust methods for the evaluation and comparison of these and other potential mPTP inhibitors. Further research focusing on direct comparative studies will be invaluable for elucidating the relative therapeutic potential of these compounds.
References
- 1. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Handling of MTPPA: A Guide to Personal Protective Equipment and Operational Protocols
A critical first step in ensuring laboratory safety is the unambiguous identification of any chemical to be handled. Initial searches for "MTPPA" have yielded information for several different substances, including TPMPA (hydrate), COF-TpPa-1, and Diethylenetriaminepentaacetic acid (DTPA). As personal protective equipment (PPE) and handling protocols are highly specific to the chemical , proceeding without a definitive identification and the corresponding Safety Data Sheet (SDS) would be unsafe.
This guide, therefore, provides a comprehensive framework for establishing safe handling procedures once the specific identity of this compound is confirmed. It is designed to empower researchers, scientists, and drug development professionals to implement robust safety and disposal plans by correctly interpreting a substance-specific SDS.
The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)
Before any work with a chemical commences, it is imperative to obtain and thoroughly review its SDS. This document is the primary source of information regarding the substance's hazards, safe handling, storage, and emergency procedures. Key sections to consult for establishing safety protocols include:
-
Section 2: Hazards Identification: This section details the chemical's potential hazards, which is fundamental to risk assessment.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: This section specifies the necessary personal protective equipment (PPE) to minimize exposure.
-
Section 13: Disposal Considerations: Outlines the recommended methods for safe disposal of the chemical and its containers.
Personal Protective Equipment (PPE) for Laboratory Operations
The selection of PPE is dictated by the hazards identified in the SDS. The following table summarizes common PPE requirements based on hazard classifications. Once the SDS for the specific this compound is obtained, this table can be used as a reference to ensure the appropriate level of protection is selected.
| Hazard Classification | Eye Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Eye Irritant | Safety glasses with side shields or goggles.[1] | Laboratory coat. | Not generally required if handled in a well-ventilated area. | Chemically resistant gloves (type and material to be specified in the SDS). |
| Skin Irritant/Corrosive | Chemical safety goggles and/or face shield.[2] | Chemical-resistant laboratory coat, apron, or coveralls.[3] | Not generally required for low volatility liquids if handled in a chemical fume hood. May be required for solids that can generate dust. | Chemically resistant gloves (type and material to be specified in the SDS).[1] |
| Harmful if Inhaled | Chemical safety goggles. | Laboratory coat. | Use in a well-ventilated area or under a chemical fume hood. An appropriate respirator may be required for certain operations.[4] | Chemically resistant gloves (type and material to be specified in the SDS). |
| Toxic/Highly Toxic | Chemical safety goggles and a face shield. | Chemical-resistant coveralls. | A NIOSH-approved respirator with appropriate cartridges is likely required. Work should be conducted in a chemical fume hood or glove box. | Highly resistant gloves (type and material specified in the SDS). Double-gloving may be recommended. |
Standard Operating Procedure for Handling this compound
The following is a step-by-step procedural guide for the safe handling of this compound. This protocol should be adapted with specific details from the this compound Safety Data Sheet.
1. Pre-Experiment Planning and Preparation:
- Obtain and review the SDS for the specific this compound being used.
- Conduct a risk assessment for the planned experiment.
- Designate a specific work area in a well-ventilated laboratory or under a chemical fume hood.
- Ensure that an emergency eyewash station and safety shower are accessible.
- Assemble all necessary PPE as specified in the SDS.
- Prepare and label all necessary equipment and waste containers.
2. Donning Personal Protective Equipment (PPE):
- Inspect all PPE for damage before use.
- Don PPE in the following order: laboratory coat, respiratory protection (if required), eye protection, and finally gloves.
3. Chemical Handling:
- Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
- Avoid direct contact with skin and eyes.
- Use appropriate tools (spatulas, scoops) for handling solids to avoid generating dust.
- When transferring liquids, pour slowly and carefully to avoid splashing.
- Keep containers of this compound closed when not in use.
4. Post-Experiment Procedures:
- Decontaminate the work area and any equipment used.
- Segregate and label waste according to institutional guidelines and the information provided in the SDS.
5. Doffing Personal Protective Equipment (PPE):
- Remove PPE in a manner that avoids self-contamination. A general sequence is gloves first, followed by the laboratory coat, eye protection, and respiratory protection.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations. The SDS will provide specific guidance on appropriate disposal methods.
-
Unused Product: Dispose of as unused product through a licensed professional waste disposal service.[4]
-
Contaminated Materials: Any PPE, labware, or other materials that come into contact with this compound should be considered contaminated and disposed of as chemical waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for this compound waste.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the essential steps for ensuring safety when working with any chemical, including the yet-to-be-specifically-identified this compound.
Caption: Workflow for Safe Chemical Handling
By adhering to this structured approach and prioritizing the acquisition of a substance-specific Safety Data Sheet, researchers can confidently and safely manage the risks associated with handling this compound, thereby fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
